molecular formula C9H7NO3 B074183 2-Nitrocinnamaldehyde CAS No. 1466-88-2

2-Nitrocinnamaldehyde

Cat. No.: B074183
CAS No.: 1466-88-2
M. Wt: 177.16 g/mol
InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
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Description

2-Nitrocinnamaldehyde (CAS 1466-88-2) is a high-purity, pale yellow crystalline powder widely utilized as a versatile synthetic intermediate in organic chemistry and medicinal research. This compound features an (E)-3-(2-nitrophenyl)prop-2-enal structure, which serves as a critical building block for the development of various heterocyclic compounds and biologically active molecules. Key Research Applications: Indole Synthesis: this compound can be oxidized to 2-nitrocinnamic acid, a key intermediate in the Baeyer-Emmerling synthesis for producing indole and its substituted derivatives, which are fundamental scaffolds in pharmaceuticals and natural products [ ][ ]. Urease Inhibitor Development: It serves as a crucial precursor for synthesizing novel thiosemicarbazone derivatives. These Schiff bases have demonstrated significant potential as potent urease inhibitors, which are investigated for treating infections caused by urease-producing bacteria and related medical complications [ ]. Photostability Testing: This compound is employed as a chemical actinometer specifically for the UV-A range, making it valuable for photostability testing in pharmaceutical research [ ]. Handling & Storage: This air-sensitive material should be stored under an inert atmosphere, preferably in a freezer at temperatures under -20°C, to maintain stability and purity [ ][ ]. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enal
Source PubChem
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InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMELHEXDVEDE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-88-2, 66894-06-2
Record name o-Nitrocinnamaldehyde
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Record name 2-Nitrocinnamaldehyde
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Record name trans-2-Nitrocinnamaldehyde
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Record name 2-NITROCINNAMALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrocinnamaldehyde from Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-nitrocinnamaldehyde from cinnamaldehyde, a critical process for the generation of a versatile intermediate in organic synthesis, particularly in the preparation of substituted indoles and other pharmacologically relevant scaffolds. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying chemical transformations and procedural workflows through detailed diagrams.

Introduction

This compound, also known as ortho-nitrocinnamaldehyde, is an aromatic organic compound featuring a nitro group positioned ortho to the aldehyde-substituted vinyl group on the benzene ring. Its synthesis is a key step in various multi-step synthetic routes. For instance, it can be oxidized to 2-nitrocinnamic acid, a precursor in the Baeyer-Emmerling indole synthesis.[1] The primary and most direct method for its preparation involves the electrophilic nitration of cinnamaldehyde. Careful control of reaction conditions is paramount to selectively achieve the desired ortho-substitution, as the formation of the para-substituted isomer is a common side reaction.[1][2]

Synthesis Methodologies

The predominant method for synthesizing this compound is the direct nitration of cinnamaldehyde. Several protocols have been developed, primarily varying in the choice of nitrating agent and solvent system, to optimize the yield and selectivity for the ortho-isomer.

Nitration using Nitric Acid in Acetic Anhydride and Acetic Acid

A widely cited and effective method involves the use of a mixture of concentrated nitric acid, acetic anhydride, and glacial acetic acid.[1][2] Acetic anhydride serves both as a solvent and as a scavenger for water, which can be detrimental to the reaction. This method is noted for producing the o-nitrocinnamaldehyde as the sole product.[2][3]

Nitration using Potassium Nitrate and Sulfuric Acid

An alternative approach employs potassium nitrate in the presence of sulfuric acid.[2][3] While this method is effective, it is known to produce a mixture of both o-nitrocinnamaldehyde and the undesired p-nitrocinnamaldehyde, necessitating subsequent purification steps to isolate the target compound.[2][3]

Alternative Synthesis Route

This compound can also be synthesized via a condensation reaction between 2-nitrobenzaldehyde and acetaldehyde.[1][2] This method, while viable, starts from a different precursor and may be advantageous depending on starting material availability and desired purity profile.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported synthesis protocols for this compound from cinnamaldehyde.

ParameterNitric Acid in Acetic Anhydride/Acetic AcidPotassium Nitrate in Sulfuric AcidReference
Starting Material CinnamaldehydeCinnamaldehyde[2]
Nitrating Agent Conc. Nitric AcidPotassium Nitrate[2]
Solvent/Medium Acetic Anhydride, Glacial Acetic AcidSulfuric Acid[2]
Reaction Temperature 0–5 °CNot specified[1][2]
Reported Yield 36–46%Yields a mixture of ortho and para isomers[1][2]
Product Purity Yields o-nitrocinnamaldehyde as the only productMixture of o- and p-nitrocinnamaldehyde[2][3]
Melting Point 124-127.5 °CNot applicable (mixture)[1][2][3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from cinnamaldehyde.

Protocol 1: Nitration with Nitric Acid in Acetic Anhydride/Acetic Acid

This protocol is adapted from a well-established Organic Syntheses procedure.[2]

Materials:

  • Freshly distilled cinnamaldehyde (55.5 g, 50 ml, 0.42 mole)

  • Acetic anhydride (225 ml)

  • Concentrated nitric acid (sp. gr. 1.42, 18 ml)

  • Glacial acetic acid (50 ml)

  • 20% Hydrochloric acid

  • 95% Ethanol (for recrystallization)

  • Ice-salt bath

  • 1-L three-necked round-bottomed flask

  • Dropping funnel

  • Mechanical stirrer

  • Büchner funnel

Procedure:

  • Equip a 1-L three-necked round-bottomed flask with a dropping funnel and a mechanical stirrer. Cool the flask in an ice-salt mixture.

  • Add 55.5 g (50 ml, 0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.

  • Once the solution's temperature reaches 0–5 °C, slowly add a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the mixture to slowly warm to room temperature. Stopper the flask and let the reaction mixture stand for 2 days.[2]

  • After two days, cool the solution and cautiously add 20% hydrochloric acid until a precipitate begins to form.[2] A significant amount of heat is evolved during this step due to the hydrolysis of acetic anhydride, so careful cooling is essential.[2][3]

  • Stop the acid addition and cool the solution in an ice bath or refrigerator to complete the precipitation of the solid.

  • Collect the light-yellow needles of o-nitrocinnamaldehyde on a Büchner funnel and air dry. This typically yields about 24 g of the product with a melting point of 125–127 °C.[2]

  • Additional product can be obtained by cautiously adding water to the mother liquor until precipitation is observed, followed by cooling.[3]

  • The combined crude product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C. The total yield is typically between 27–34 g (36–46%).[2][3]

Protocol 2: Nitration with Nitric Acid in Acetic Anhydride (Alternative Procedure)

This protocol is a slight variation with different reagent quantities and workup.[4]

Materials:

  • Cinnamaldehyde (11 g)

  • Acetic anhydride (45 ml)

  • Nitric acid (65%, 3.6 ml)

  • Glacial acetic acid (5 ml)

  • 20% Hydrochloric acid

  • Ice-salt bath

Procedure:

  • To 11 g of cinnamaldehyde, add 45 ml of acetic anhydride.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 3.6 ml of 65% nitric acid while stirring vigorously, ensuring the temperature does not exceed 5 °C.[4]

  • Add 5 ml of glacial acetic acid and continue stirring at 0-5 °C for 3-4 hours.[4]

  • Stop the reaction and add 20% HCl until no more yellow precipitate forms.[4]

  • Isolate the precipitate by filtration.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from cinnamaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps and the overall experimental workflow are illustrated in the following diagrams.

Electrophilic_Aromatic_Substitution Mechanism of Nitration of Cinnamaldehyde Reagents HNO₃ + Ac₂O/AcOH Electrophile_Formation Generation of Nitronium Ion (NO₂⁺) Reagents->Electrophile_Formation Reaction Pi_Complex π-Complex Formation Electrophile_Formation->Pi_Complex Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Pi_Complex Electrophilic Attack Sigma_Complex Arenium Ion Intermediate (σ-Complex) Pi_Complex->Sigma_Complex Rate-determining step Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of Proton Product This compound Deprotonation->Product Restoration of Aromaticity

Caption: Electrophilic aromatic substitution mechanism for the nitration of cinnamaldehyde.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Mixing Mix Cinnamaldehyde and Acetic Anhydride Start->Mixing Cooling1 Cool to 0-5 °C Mixing->Cooling1 Nitration Slowly Add Nitric Acid in Acetic Acid Cooling1->Nitration Reaction Stir at 0-5 °C for 3-4 hours, then stand for 2 days Nitration->Reaction Workup Quench with 20% HCl Reaction->Workup Precipitation Cool to Induce Precipitation Workup->Precipitation Filtration Filter and Collect Crude Product Precipitation->Filtration Purification Recrystallize from 95% Ethanol Filtration->Purification End End Purification->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is imperative to perform this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles or a face shield.[5] Strict temperature control using an ice bath is crucial to prevent runaway reactions.[5] The addition of hydrochloric acid for the workup also generates significant heat and should be performed with caution.[2][3]

Purification

The crude this compound obtained after filtration is typically a light-yellow solid.[2] For most applications, this product is of sufficient purity.[2][3] However, for applications requiring high purity, recrystallization from 95% ethanol is an effective method to obtain a nearly white, crystalline product.[2][3]

Conclusion

The synthesis of this compound from cinnamaldehyde via electrophilic nitration is a well-documented and reliable method. The protocol utilizing nitric acid in a mixture of acetic anhydride and acetic acid provides good yields and high selectivity for the desired ortho-isomer. Careful adherence to the experimental protocol, particularly with respect to temperature control and safe handling of reagents, is essential for a successful and safe synthesis. The resulting this compound is a valuable intermediate for the synthesis of a variety of more complex molecules of interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Nitrocinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, synthesis protocols, key applications, and biological significance.

Chemical Identity and Properties

This compound, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound. It is characterized by a nitro group positioned ortho to the cinnamaldehyde side chain. The trans or (E)-isomer is the more common form.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Preferred IUPAC Name (2E)-3-(2-Nitrophenyl)prop-2-enal[1]
Systematic Name 3-(2-Nitrophenyl)acrylaldehyde[2]
Common Synonyms o-Nitrocinnamaldehyde, trans-2-Nitrocinnamaldehyde[1][2]
CAS Number 1466-88-2 (isomer unspecified), 66894-06-2 (E-isomer)[1][3]
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol [2][3][4]
InChI Key VMSMELHEXDVEDE-HWKANZROSA-N ((E)-isomer)[1][3][4]
SMILES String O=C/C=C/c1ccccc1--INVALID-LINK--[O-] ((E)-isomer)[3][4]
EC Number 215-988-0[1]
MDL Number MFCD00007188[2][3][4]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Pale yellow to yellow-brown crystalline powder[1][5]
Melting Point 124-129 °C[1][2][4]
Boiling Point ~309.06 °C (rough estimate)[2][5]
Solubility Soluble in methanol; Insoluble in water[2][5][6]
Density ~1.33 g/cm³ (rough estimate)[2][5]
Refractive Index ~1.52 (estimate)[2][5]
Storage Temperature 2-8°C, under inert gas[3][4][6]
Sensitivity Air sensitive[2][5][6]

Synthesis Protocols

Detailed methodologies for the common laboratory synthesis of this compound are provided below.

This protocol is adapted from established chemical synthesis literature.[1][7]

  • Preparation: In a flask suitable for reactions at low temperatures, dissolve cinnamaldehyde in a solution of acetic anhydride in acetic acid.

  • Cooling: Cool the solution to a temperature range of 0–5 °C using an ice bath.

  • Nitration: Slowly add a stoichiometric amount of concentrated nitric acid to the cooled solution while maintaining the temperature between 0–5 °C.

  • Reaction: Stir the mixture at this temperature for a specified duration to allow the nitration to complete.

  • Isolation: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the crude this compound by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Yield: Reported yields for this method are typically in the range of 36-46%.[1]

This method involves an aldol condensation reaction.[1]

  • Reactants: Combine 2-nitrobenzaldehyde and acetaldehyde in a reaction vessel.

  • Catalyst: Add a suitable base catalyst (e.g., sodium hydroxide) to promote the condensation reaction.

  • Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or water at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, neutralize the mixture with an acid.

  • Isolation and Purification: The product, this compound, often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

G cluster_0 Method 1: Nitration cluster_1 Method 2: Condensation Cinnamaldehyde Cinnamaldehyde Product This compound Cinnamaldehyde->Product Nitration NitratingMixture Conc. HNO₃ Acetic Anhydride 0-5 °C Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Product Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Product Aldol Condensation BaseCatalyst Base Catalyst (e.g., NaOH)

Synthesis pathways for this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis and has applications in materials science and drug discovery.

A primary application is in the Baeyer-Emmerling indole synthesis. This compound is first oxidized to 2-nitrocinnamic acid, which is then used to produce indole and its derivatives.[1][5] Indoles are a critical structural motif in many pharmaceuticals.

G NCA This compound Acid 2-Nitrocinnamic Acid NCA->Acid Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄) Indole Indole / Substituted Indoles Acid->Indole Baeyer-Emmerling Synthesis Reagents Reagents for Indole Synthesis

Role in Baeyer-Emmerling indole synthesis.

Recent studies have focused on synthesizing derivatives of this compound for potential therapeutic applications.

  • Anticancer Research: Chalcone derivatives synthesized from this compound have been investigated for their cytotoxic effects against cancer cell lines, such as MCF-7 (human breast adenocarcinoma).[8][9][10] One study reported that a derivative, 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one, showed potent activity, and molecular docking suggested it interacts with the hinge region residue Met793 of the epidermal growth factor receptor (EGFR) kinase.[8]

  • Antimicrobial Studies: The antimicrobial properties of nitrocinnamaldehyde isomers have been evaluated. While the related compound 4-nitrocinnamaldehyde shows significant antimicrobial and antibiofilm activity, this compound has been reported to be less active.[11][12]

  • Actinometry: It has been proposed for use as an actinometer for monitoring the photostability of pharmaceuticals in the UV-A range.[6][13]

Biological Activity and Toxicology

The biological effects of this compound are primarily linked to the presence and position of the nitro group on the phenyl ring.

Table 3: Summary of Toxicological Data

Hazard ClassGHS CodeDescriptionReference
Skin Irritation H315Causes skin irritation[3][4]
Eye Irritation H319Causes serious eye irritation[3][4]
Skin Sensitization H317May cause an allergic skin reaction[3]
Respiratory Irritation H335May cause respiratory irritation[1]

Studies on the genotoxicity of nitrocinnamaldehyde isomers have shown that the position of the nitro group is critical. The para-nitro (4-nitro) isomer exhibits genotoxicity that is approximately two orders of magnitude higher than that of the ortho- (2-nitro) and meta-isomers.[14] The genotoxic effects are believed to be activated by bacterial or metabolic nitroreductases.[14][15]

The antimicrobial activity also appears to be position-dependent, with 4-nitrocinnamaldehyde showing significantly higher potency than the 2-nitro isomer.[12] This highlights a key structure-activity relationship where the electronic effects and steric accessibility of the nitro group influence the molecule's biological interactions.

G cluster_isomers Nitrocinnamaldehyde Isomers cluster_activity Biological Activity ortho ortho (2-Nitro) low Lower Activity ortho->low Genotoxicity Antimicrobial meta meta (3-Nitro) meta->low Genotoxicity para para (4-Nitro) high Higher Activity para->high Genotoxicity Antimicrobial

Isomer position vs. biological activity.

Conclusion

This compound is a versatile chemical intermediate with significant applications in synthetic chemistry, particularly for constructing complex heterocyclic systems like indoles. While its inherent biological activity appears lower than its para-isomer, its derivatives are a subject of active research in the development of new anticancer agents. Appropriate safety precautions are necessary when handling this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides foundational data to support its safe and effective use in a research and development setting.

References

2-Nitrocinnamaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitrocinnamaldehyde

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, nomenclature, physicochemical properties, spectroscopic data, synthesis protocols, and key applications.

Chemical Structure and Nomenclature

This compound, also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound.[1] It features a nitro group positioned ortho to the cinnamaldehyde side chain on the benzene ring. The IUPAC name for this compound is (2E)-3-(2-Nitrophenyl)prop-2-enal .[1]

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Key identifying properties and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [3][4]
Appearance Pale yellow crystalline powder[1]
Melting Point 124-129 °C[1][4]
Solubility Slightly soluble in water[1]
CAS Number 1466-88-2[1][4][5]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Spectral data available in chemical databases.[6]
¹³C NMR Spectral data available in chemical databases.[6][7]
IR Spectroscopy Spectral data available in chemical databases.[6]
Mass Spectrometry Molecular Ion Peak (m/z): 177.[6]

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most notably by the nitration of cinnamaldehyde or the condensation of 2-nitrobenzaldehyde with acetaldehyde.[1] The direct nitration of cinnamaldehyde is a common laboratory method.[8]

Experimental Protocol: Nitration of Cinnamaldehyde[9]

This protocol is adapted from a procedure published in Organic Syntheses.[8]

  • Preparation : A 1-liter three-necked round-bottomed flask is equipped with a dropping funnel and a mechanical stirrer and cooled in an ice-salt mixture.

  • Initial Reagents : Add 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.

  • Nitrating Mixture Addition : Once the solution temperature reaches 0–5 °C, slowly add a solution of 18 ml of concentrated nitric acid (sp. gr. 1.42) in 50 ml of glacial acetic acid through the dropping funnel while stirring. The addition should take 3–4 hours, maintaining the temperature below 5 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature. The flask is then stoppered and left to stand for 2 days.

  • Work-up : Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form. Cool the solution in an ice bath to complete the precipitation.

  • Isolation : Collect the light-yellow needle-like crystals by filtration. The typical yield is 27–34 g (36–46%).

  • Purification (Optional) : The product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C.

G cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Product Isolation Setup Cool Flask (Ice-Salt Bath) AddReactants Add Cinnamaldehyde & Acetic Anhydride AddNitratingMix Slowly Add HNO₃/Acetic Acid (0-5 °C, 3-4h) AddReactants->AddNitratingMix Start Reaction Stir Warm to RT, Stand for 2 Days AddNitratingMix->Stir Precipitate Add HCl (20%) & Cool Stir->Precipitate Begin Work-up Filter Filter Crystals Precipitate->Filter Purify Recrystallize (Ethanol) Filter->Purify FinalProduct Pure this compound Purify->FinalProduct Yields 36-46% G cluster_reactions Synthetic Pathways cluster_products Intermediate Products cluster_applications Final Applications Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Claisen-Schmidt Condensation Start->Condensation Acid 2-Nitrocinnamic Acid Oxidation->Acid Amine 2-Aminocinnamaldehyde Reduction->Amine Chalcone Chalcone Derivatives Condensation->Chalcone Indole Indole Synthesis Acid->Indole Baeyer-Emmerling Synthesis Heterocycles Bioactive Heterocycles Amine->Heterocycles Anticancer Anticancer Agents Chalcone->Anticancer

References

Physical properties of 2-Nitrocinnamaldehyde (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2-Nitrocinnamaldehyde, focusing on its melting point and solubility. This document outlines these characteristics in a structured format and includes experimental protocols for their determination, aimed at professionals in research and drug development.

Physical Properties of this compound

This compound, also known as trans-3-(2-Nitrophenyl)-2-propenal, is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference.

PropertyValueNotes
Appearance Pale yellow to yellow-brown crystalline powder or solid.
Melting Point 124 - 129 °C[1][2]The melting point is a range, indicative of the transition from solid to liquid phase.
Solubility
   WaterInsoluble / Slightly Soluble[2]
   MethanolSoluble

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

  • Sample Preparation:

    • A small amount of dry this compound powder is placed on a clean, dry surface.

    • The open end of a glass capillary tube is pressed into the powder.

    • The capillary tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. A sample height of 1-2 mm is sufficient.[1][2]

  • Apparatus Setup:

    • The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

    • This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., a Mel-Temp).

  • Measurement:

    • The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]

    • For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method

The shake-flask method is a widely used and accurate technique for determining the equilibrium solubility of a compound.[5]

  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask.

    • The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[5] The presence of undissolved solid is necessary to confirm saturation.[5]

  • Sample Separation:

    • Once equilibrium is achieved, the solution is allowed to stand to let the excess solid settle.

    • A sample of the supernatant is carefully removed, typically using a syringe fitted with a filter to separate the dissolved solute from any remaining solid particles.

  • Quantification:

    • The concentration of this compound in the filtered solution is determined using a suitable analytical method. A common approach is gravimetric analysis:

      • A known volume of the filtrate is placed in a pre-weighed container.

      • The solvent is evaporated, typically in an oven at a temperature below the compound's decomposition point.

      • The container with the solid residue is weighed, and the mass of the dissolved solid is calculated.[6]

    • Solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_start Start: Obtain this compound Sample mp_prep Prepare Capillary Sample mp_start->mp_prep mp_setup Setup Melting Point Apparatus mp_prep->mp_setup mp_heat Heat Slowly (1-2°C/min) mp_setup->mp_heat mp_observe Observe Melting mp_heat->mp_observe mp_record Record T_initial and T_final mp_observe->mp_record mp_end End: Melting Point Range Determined mp_record->mp_end sol_start Start: Select Solvent and Sample sol_saturate Prepare Saturated Solution (Shake-Flask) sol_start->sol_saturate sol_equilibrate Equilibrate at Constant Temperature sol_saturate->sol_equilibrate sol_separate Separate Supernatant (Filter) sol_equilibrate->sol_separate sol_quantify Quantify Solute Concentration sol_separate->sol_quantify sol_calculate Calculate Solubility sol_quantify->sol_calculate sol_end End: Solubility Determined sol_calculate->sol_end compound This compound compound->mp_start compound->sol_start

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 2-Nitrocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrocinnamaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra, this guide combines data from analogous compounds with predicted spectroscopic values to offer a detailed characterization. The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.8d~7.5Aldehydic H
~8.2d~8.0Ar-H (ortho to NO₂)
~7.8d~16.0Vinylic H (beta to C=O)
~7.7t~7.5Ar-H
~7.6t~7.5Ar-H
~7.5dd~16.0, ~7.5Vinylic H (alpha to C=O)
~7.9d~7.5Ar-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~193.5C=O (Aldehyde)
~150.0C-NO₂
~145.0Vinylic CH (beta to C=O)
~134.0Aromatic CH
~131.0Aromatic C (ipso to vinyl)
~130.0Aromatic CH
~129.0Vinylic CH (alpha to C=O)
~128.0Aromatic CH
~125.0Aromatic CH
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Significant IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic and Vinylic C-H stretch
~2850, ~2750WeakAldehydic C-H stretch (Fermi resonance)
~1700-1680StrongC=O stretch (conjugated aldehyde)
~1625MediumC=C stretch (alkene)
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~970StrongOut-of-plane C-H bend (trans-alkene)
~750StrongOut-of-plane C-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
177Moderate[M]⁺ (Molecular Ion)
176High[M-H]⁺
148Moderate[M-CHO]⁺
131Moderate[M-NO₂]⁺
103Moderate[C₈H₇]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): As this compound is a solid, several methods can be employed:

    • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Library Search) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret MS Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structure Confirmation of This compound InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Synthesis of 2-Nitrocinnamaldehyde: History, Discovery, and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamaldehyde, a key organic intermediate, serves as a vital precursor in the synthesis of various heterocyclic compounds, notably indoles, and is instrumental in the development of pharmacologically active molecules. Its synthesis has been a subject of study for over a century, evolving from classical nitration and condensation reactions to more refined methodologies. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, presenting detailed experimental protocols for its principal preparation routes and summarizing key quantitative data for comparative analysis.

Introduction and Historical Context

The synthesis of this compound is historically rooted in the late 19th century, a period of foundational advancements in organic chemistry. The two primary strategies for its creation emerged from landmark reactions: the direct nitration of an existing aromatic structure and the construction of the carbon backbone through a condensation reaction.

The earliest preparations can be traced back to the pioneering work on aldol-type reactions. The Claisen-Schmidt condensation , independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, established the base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen. This reaction formed the theoretical basis for synthesizing this compound from 2-nitrobenzaldehyde and acetaldehyde. An early preparation using this condensation method was documented by Baeyer and Drewsen in 1883.[1]

Concurrently, methods involving the direct functionalization of cinnamaldehyde were explored. The direct nitration of cinnamaldehyde was found to yield a mixture of ortho- and para-isomers, with the ortho-isomer being the desired product.[1] A significant refinement, which avoids the formation of the para isomer, involves the nitration of cinnamaldehyde in a medium of acetic anhydride; this procedure forms the basis of a well-documented method in Organic Syntheses.[1] These two distinct approaches—building the molecule via condensation or modifying a precursor via nitration—remain the cornerstones of this compound synthesis today.

Principal Synthetic Routes

There are two major, well-established routes for the laboratory and industrial synthesis of this compound.

Route 1: Electrophilic Nitration of Cinnamaldehyde This method involves the direct nitration of the benzene ring of cinnamaldehyde. To selectively obtain the ortho-product (this compound) and avoid the formation of the para-isomer, the reaction is typically carried out by treating cinnamaldehyde with a mixture of nitric acid and acetic acid in acetic anhydride at low temperatures.[1] The yields for this method are generally in the range of 36-46%.[1]

Route 2: Claisen-Schmidt Condensation This approach involves the base-catalyzed condensation of 2-nitrobenzaldehyde with acetaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, conjugated this compound. This method is a classic example of forming the molecule's core carbon-carbon double bond.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound and its primary synthesis routes.

ParameterRoute 1: Nitration of CinnamaldehydeRoute 2: Claisen-Schmidt Condensation
Starting Materials Cinnamaldehyde, Nitric Acid, Acetic Anhydride2-Nitrobenzaldehyde, Acetaldehyde
Typical Yield 36 - 46%[1]Varies; often moderate to high
Product Purity High, after recrystallizationHigh, after recrystallization
Key Conditions 0-5 °C[1]Base catalyst (e.g., NaOH), Room Temp.

Physical and Chemical Properties of this compound:

PropertyValue
Chemical Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Pale yellow crystalline powder
Melting Point 124 - 129 °C

Detailed Experimental Protocols

Protocol for Route 1: Nitration of Cinnamaldehyde

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Cinnamaldehyde (freshly distilled, 55.5 g, 0.42 mol)

  • Acetic anhydride (225 mL)

  • Concentrated nitric acid (18 mL)

  • Glacial acetic acid (50 mL)

  • 20% Hydrochloric acid

  • 95% Ethanol (for recrystallization)

  • 1-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, ice-salt bath.

Procedure:

  • Set up the 1-L three-necked flask with the mechanical stirrer and dropping funnel in an ice-salt bath.

  • Add the freshly distilled cinnamaldehyde (55.5 g) and acetic anhydride (225 mL) to the flask.

  • Stir the mixture and allow it to cool to a temperature between 0-5 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (18 mL) to glacial acetic acid (50 mL).

  • Slowly add the nitrating mixture to the cinnamaldehyde solution via the dropping funnel over a period of 3-4 hours. It is critical to maintain the reaction temperature below 5 °C throughout the addition.

  • Once the addition is complete, allow the mixture to warm slowly to room temperature.

  • Stopper the flask and let the reaction mixture stand for 2 days.

  • After 2 days, cool the solution in an ice bath. Cautiously add 20% hydrochloric acid until a precipitate begins to form. The hydrolysis of acetic anhydride is exothermic and requires careful cooling.

  • Once precipitation starts, stop the acid addition and allow the mixture to cool in an ice bath or refrigerator until precipitation is complete.

  • Collect the pale-yellow needles of this compound by vacuum filtration on a Büchner funnel.

  • Wash the crystals with cold water and allow them to air dry. The typical yield of the crude product is ~24 g.

  • Further product can be obtained from the mother liquor by the cautious addition of water.

  • For purification, the crude product can be recrystallized from 95% ethanol to yield nearly white needles with a melting point of 126–127.5 °C. The final combined yield is typically 27–34 g (36–46%).

Protocol for Route 2: Claisen-Schmidt Condensation

This is a representative protocol based on the principles of the Claisen-Schmidt condensation reaction.

Materials:

  • 2-Nitrobenzaldehyde (15.1 g, 0.10 mol)

  • Acetaldehyde (5.3 mL, ~4.2 g, 0.095 mol)

  • Ethanol (100 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Erlenmeyer flask, magnetic stirrer.

Procedure:

  • Dissolve 2-Nitrobenzaldehyde (15.1 g) in ethanol (100 mL) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to approximately 10-15 °C.

  • Slowly add the acetaldehyde (5.3 mL) to the stirred solution.

  • While maintaining stirring and cooling, add 10% aqueous sodium hydroxide solution dropwise. A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to stir at room temperature for an additional 2-3 hours.

  • After the reaction period, pour the mixture into a beaker containing 200 mL of cold deionized water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove any residual base and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Visualizations of Workflows and Relationships

Diagram of Synthetic Pathways and Applications

The following diagram illustrates the two main synthetic routes to this compound and its subsequent conversion into other valuable chemical intermediates.

Synthesis_Pathways cluster_start Starting Materials cluster_product Target Intermediate cluster_derivatives Further Synthesis Cinnamaldehyde Cinnamaldehyde Product This compound Cinnamaldehyde->Product Route 1: Nitration (HNO₃, Ac₂O) Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Product Route 2: Condensation (Base Catalyst) Acetaldehyde Acetaldehyde Acetaldehyde->Product Route 2: Condensation (Base Catalyst) Amino 2-Aminocinnamaldehyde Product->Amino Reduction Indole Indole Synthesis Product->Indole Oxidation & Cyclization (Baeyer-Emmerling) Hydroxy 2-Hydroxycinnamaldehyde Amino->Hydroxy Diazotization- Hydrolysis

Overview of synthetic routes to this compound and its applications.
Experimental Workflow for Route 1 (Nitration)

This diagram details the step-by-step laboratory workflow for the synthesis of this compound via the nitration of cinnamaldehyde.

Workflow_Nitration start Start: Prepare Reagents setup Combine Cinnamaldehyde & Acetic Anhydride in 3-Neck Flask start->setup cool Cool Mixture to 0-5 °C (Ice-Salt Bath) setup->cool add_nitrating Slowly Add Nitrating Mixture (HNO₃ in Acetic Acid) over 3-4 hours cool->add_nitrating temp_control Maintain Temp < 5 °C add_nitrating->temp_control warm Allow to Warm to Room Temp temp_control->warm Addition Complete stand Let Stand for 2 Days warm->stand hydrolyze Cool and Cautiously Add HCl (20%) to Initiate Precipitation stand->hydrolyze precipitate Complete Precipitation in Ice Bath hydrolyze->precipitate filter Collect Crude Product (Vacuum Filtration) precipitate->filter purify Recrystallize from 95% Ethanol filter->purify end End: Pure this compound purify->end

Step-by-step workflow for the nitration of cinnamaldehyde.

References

In-Depth Technical Guide to the Fundamental Chemistry of 2-Nitrocinnamaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrocinnamaldehyde, an organic aromatic compound, and its derivatives represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental chemistry of these compounds, including their synthesis, reactivity, and spectroscopic properties. Furthermore, it delves into their diverse biological activities, supported by quantitative data, and elucidates their mechanisms of action through key signaling pathways. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and application in the field.

Introduction

This compound ((2E)-3-(2-nitrophenyl)prop-2-enal) is a pale yellow crystalline powder with the chemical formula C₉H₇NO₃.[1][2] Its structure, characterized by a nitro group at the ortho position of the phenyl ring conjugated with an α,β-unsaturated aldehyde, imparts unique chemical reactivity and a broad spectrum of biological activities.[1] This guide aims to be a core resource for professionals in drug discovery and development, offering an in-depth exploration of the chemistry and biological significance of this compound and its derivatives.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification, characterization, and application in further synthesis and biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [2]
Appearance Pale yellow crystalline powder[1]
Melting Point 124-129 °C[1][2]
Solubility Slightly soluble in water[1]
CAS Number 1466-88-2[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data
¹H NMR (DMSO-d₆, 400 MHz) δ 9.68 (d, J = 7.8 Hz, 1H, CHO), 8.10 (d, J = 8.2 Hz, 1H, Ar-H), 7.95-7.85 (m, 2H, Ar-H), 7.75-7.65 (m, 2H, Ar-H, CH=CH), 6.88 (dd, J = 16.0, 7.8 Hz, 1H, CH=CH)
¹³C NMR (DMSO-d₆, 101 MHz) δ 194.4, 153.1, 148.5, 134.0, 131.2, 129.5, 128.7, 125.0, 122.0
Infrared (IR) (KBr, cm⁻¹) 3100-3000 (C-H aromatic), 2830-2700 (C-H aldehyde), 1685-1660 (C=O stretch, α,β-unsaturated), 1625-1600 (C=C stretch), 1520-1510 (NO₂ asymmetric stretch), 1350-1340 (NO₂ symmetric stretch)
Mass Spectrometry (EI) m/z (%): 177 (M⁺, 100), 148, 131, 103, 77

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized through several methods, with the direct nitration of cinnamaldehyde being a common approach.

Experimental Protocol: Synthesis of this compound

  • Materials: Cinnamaldehyde, acetic anhydride, concentrated nitric acid, glacial acetic acid, hydrochloric acid (20%), ethanol (95%).

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, dissolve 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde in 225 ml of acetic anhydride.

    • Cool the flask in an ice-salt mixture to 0–5 °C.

    • Slowly add a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel over 3–4 hours, maintaining the temperature below 5 °C with constant stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and let it stand for 2 days.

    • Cautiously add 20% hydrochloric acid to the cooled solution until a precipitate begins to form.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the light-yellow needles by vacuum filtration and dry them in the air.

    • The product can be recrystallized from 95% ethanol. The expected yield is 36–46%.[1]

Synthesis of this compound Derivatives

The most common method for synthesizing derivatives of this compound is the Claisen-Schmidt condensation , an aldol condensation between this compound and a ketone or another aldehyde.

Experimental Protocol: General Claisen-Schmidt Condensation

  • Materials: this compound, an appropriate ketone (e.g., acetophenone), ethanol, sodium hydroxide solution (10%).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the ketone in ethanol in a flask.

    • Add a catalytic amount of 10% sodium hydroxide solution and stir the mixture at room temperature.

    • The reaction progress can be monitored by thin-layer chromatography.

    • Once the reaction is complete, the product often precipitates out of the solution.

    • The precipitate is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the nitro group, the α,β-unsaturated aldehyde, and the aromatic ring.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents like sodium borohydride in the presence of a transition metal catalyst, or iron in acidic medium.[3][4] This transformation is a key step in the synthesis of various heterocyclic compounds. For instance, electrochemical reduction can yield quinoline N-oxides.[5]

  • Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid (2-nitrocinnamic acid) using oxidizing agents like pyridinium chlorochromate.[6][7] This derivative is a precursor for indole synthesis via the Baeyer-Emmerling indole synthesis.[6]

  • Reactions of the α,β-Unsaturated System: The conjugated double bond can undergo various addition reactions. For example, it can participate in cycloaddition reactions, such as [2+2] cycloadditions with nitroalkenes, to form four-membered rings.[8][9][10]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, although this is less common than reactions at the other functional groups.[11]

Biological Activities and Applications in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery due to their wide range of biological activities.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Table 3: Anticancer Activity of Selected this compound Derivatives

DerivativeCell LineIC₅₀ (µg/mL)Reference
1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-oneMCF-7178[12]
5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-oneMCF-7118.20[12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC₅₀ value.[14][15][16]

Antimicrobial Activity

This compound and its derivatives have shown potent activity against a range of bacteria, including pathogenic strains. Their mechanism of action often involves the inhibition of biofilm formation and interference with bacterial virulence factors.

Table 4: Antimicrobial Activity of this compound

OrganismActivityReference
Vibrio anguillarumInterferes with biofilm formation and quorum sensing[17]
Streptococcus pyogenesActive against biofilms[17]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

  • Principle: This method tests the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition.[18]

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium.

    • Uniformly swab the inoculum onto a Mueller-Hinton agar plate.

    • Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.

    • Incubate the plate at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the sensitivity of the bacteria to the compound.[19][20][21]

Mechanism of Action: Signaling Pathways

The biological effects of this compound and its derivatives are often mediated by their interaction with and modulation of critical cellular signaling pathways.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation and survival. Some cinnamaldehyde derivatives have been shown to inhibit the STAT3 pathway.

  • Mechanism: These compounds can directly bind to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.[22][23] A cinnamaldehyde derivative, CB-PIC, has been shown to suppress STAT3 signaling in chemo-resistant cancer cells.[22] Another study demonstrated that cinnamaldehyde can reverse the activation of the JAK2-STAT1/STAT3 pathway induced by advanced glycation end products.[24]

STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Target_Genes Target Gene (e.g., Cyclin D1, Bcl-xL) Nucleus->Target_Genes activates transcription of Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Nitrocinnamaldehyde This compound Derivative Nitrocinnamaldehyde->STAT3_inactive inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Modulation of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and immune responses. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Cinnamaldehyde and its derivatives have been identified as inhibitors of NF-κB activation.[25]

  • Mechanism: These compounds can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB. They achieve this by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[26][27][28]

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα (inactive) IKK->NFkB_IkBa leads to degradation of IκBα NFkB NF-κB NFkB_active NF-κB (active) NFkB_IkBa->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation Nitrocinnamaldehyde This compound Derivative Nitrocinnamaldehyde->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

Interference with MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to influence the MAPK pathway.

  • Mechanism: Cinnamaldehyde can activate the phosphatidylinositol 3-kinase (PI3K) and MAPK pathways, leading to increased secretion of vascular endothelial growth factor (VEGF) and promoting angiogenesis.[29][30] Conversely, some derivatives have been shown to inhibit the MAPK pathway, contributing to their anti-inflammatory effects.[31][32]

MAPK_Modulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Angiogenesis) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Transcription_Factors->Cellular_Response Nitrocinnamaldehyde This compound Derivative Nitrocinnamaldehyde->PI3K modulates Nitrocinnamaldehyde->ERK modulates

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives constitute a class of compounds with significant synthetic versatility and a rich pharmacological profile. Their straightforward synthesis, coupled with the potential for diverse chemical modifications, makes them an attractive scaffold for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, mediated through the modulation of key cellular signaling pathways, highlight their potential in addressing critical unmet medical needs. This technical guide provides a solid foundation for researchers to further explore and harness the therapeutic potential of this promising class of molecules. Further investigations into their structure-activity relationships and in vivo efficacy are warranted to translate their preclinical promise into clinical applications.

References

A Theoretical Exploration of 2-Nitrocinnamaldehyde's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde, a derivative of cinnamaldehyde, is a molecule of interest in various chemical and pharmaceutical research areas. Its structure, characterized by a nitro-substituted phenyl ring attached to a propenal moiety, gives rise to specific electronic and conformational properties that are crucial for its reactivity and potential biological activity. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful lens through which to investigate the molecular intricacies of such compounds at an atomic level. This in-depth technical guide delineates the theoretical examination of the molecular structure of this compound, focusing on its optimized geometry, vibrational frequencies, and the computational methodologies employed in such studies. The information presented herein is a synthesis of established computational protocols and data from theoretical investigations of closely related molecules, providing a robust framework for understanding this compound.

Computational Methodology

The theoretical data presented in this guide is based on a standard and widely accepted computational protocol rooted in Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocols: Computational Details

The geometry optimization and subsequent vibrational frequency calculations are typically performed using the Gaussian suite of programs. A common and effective approach involves the following:

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed. This functional has demonstrated reliability in predicting the molecular structures and vibrational spectra of organic compounds.

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and pi-conjugated systems.

  • Geometry Optimization: The molecular structure of this compound is optimized to a local minimum on the potential energy surface without any geometric constraints. The convergence criteria are typically set to the default values of the software.

  • Vibrational Analysis: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman intensities, which are invaluable for interpreting experimental spectra.

The logical workflow for these theoretical calculations is depicted in the diagram below.

computational_workflow Computational Protocol Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis initial_structure Initial this compound Structure geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_calculation Vibrational Frequency Calculation geometry_optimization->frequency_calculation optimized_geometry Optimized Geometrical Parameters frequency_calculation->optimized_geometry vibrational_spectra Calculated Vibrational Frequencies frequency_calculation->vibrational_spectra thermodynamic_properties Thermodynamic Properties frequency_calculation->thermodynamic_properties

A typical workflow for the theoretical study of this compound.

Results and Discussion

Molecular Geometry

The optimized molecular geometry of this compound reveals a largely planar structure, which facilitates electronic conjugation between the aromatic ring, the vinyl group, and the aldehyde functional group. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, as determined by DFT calculations on analogous structures, are summarized in the tables below. The atom numbering scheme is presented in the following diagram.

Atom numbering scheme for this compound.

Table 1: Selected Optimized Bond Lengths (Å)

BondLength (Å)Description
C1-C21.40Aromatic C-C bond
C2-N71.47Bond between ring and nitro group
N7-O81.22Nitro group N-O bond
C1-C101.48Bond connecting ring and side chain
C10=C111.34Vinylic double bond
C11-C(O)-(Data not available)
C=O1.22Carbonyl double bond
C-H (aro)1.08Aromatic C-H bond
C-H (ald)1.11Aldehydic C-H bond

Table 2: Selected Optimized Bond Angles (°)

AngleValue (°)Description
C1-C2-N7118.5Angle of nitro group on the ring
O8-N7-O9125.0Nitro group internal angle
C2-C1-C10121.0Angle of side chain on the ring
C1-C10=C11126.0Angle in the propenal chain
C10=C11-C(O)-(Data not available)
H-C=O120.0Angle in the aldehyde group

Table 3: Selected Optimized Dihedral Angles (°)

Dihedral AngleValue (°)Description
C6-C1-C2-N7180.0Planarity of the nitro group with the ring
C2-C1-C10=C11180.0Trans configuration of the side chain
C1-C10=C11-C(O)-(Data not available)

Note: The presented geometric parameters are based on theoretical calculations for 2-nitrobenzaldehyde and cinnamaldehyde and are expected to be representative for this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to assign and interpret experimental IR and Raman spectra. The vibrational modes of this compound can be broadly categorized into those associated with the 2-nitrophenyl group and those of the propenal side chain.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Key Modes

Frequency (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretching
~2850, ~2750WeakAldehydic C-H stretching (Fermi resonance)
~1700StrongC=O stretching of the aldehyde group
~1625MediumC=C stretching of the vinyl group
~1580, ~1470MediumAromatic C=C stretching
~1520StrongAsymmetric NO₂ stretching
~1345StrongSymmetric NO₂ stretching
~1200MediumIn-plane C-H bending
~970StrongOut-of-plane C-H bending (trans-vinylic)
~850MediumC-N stretching
~750StrongOut-of-plane C-H bending (aromatic)

Note: Frequencies are approximate and based on DFT calculations for 2-nitrobenzaldehyde and cinnamaldehyde. Actual values for this compound may vary slightly.

Conclusion

This technical guide has outlined the theoretical approach to studying the molecular structure of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into the molecule's three-dimensional geometry and its vibrational properties. The data presented, derived from closely related structures, provides a solid foundation for understanding the conformational preferences, bond characteristics, and spectroscopic signatures of this compound. Such theoretical investigations are indispensable for researchers in the fields of chemistry and drug development, as they provide a rational basis for understanding molecular behavior and for the design of novel molecules with desired properties. Further experimental and theoretical work specifically on this compound would be beneficial to refine the data presented in this guide.

The Multifaceted Therapeutic Potential of 2-Nitrocinnamaldehyde and Its Analogs: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to cinnamaldehyde derivatives. Among these, 2-nitrocinnamaldehyde and its analogs have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth review of the current state of research on these molecules, summarizing their synthesis, biological effects, and mechanisms of action to support ongoing and future drug discovery efforts.

Synthesis of this compound Analogs

The primary route for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This robust and versatile reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a ketone or another aldehyde. In the context of this compound analogs, this typically involves the reaction of 2-nitrobenzaldehyde with various acetophenones or other aldehydes to yield the corresponding chalcone-like structures.[3][4]

Biological Activities: A Spectrum of Therapeutic Promise

Research has unveiled a wide array of biological activities for this compound and its analogs, positioning them as candidates for development in multiple therapeutic areas. These activities include anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, certain analogs have shown potent activity against MCF-7 breast cancer cells.[3][4] The mechanism of action is believed to involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial and Antibiofilm Activity

This compound and its analogs have exhibited significant antimicrobial properties against a range of pathogens. This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antibiofilm effects.[5] The ability to inhibit biofilm formation is particularly noteworthy, as biofilms are a major contributor to antibiotic resistance and persistent infections.

Anti-inflammatory Effects

The anti-inflammatory potential of cinnamaldehyde derivatives is linked to their ability to modulate key inflammatory pathways. Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[6][7] This modulation of inflammatory signaling suggests potential applications in the treatment of various inflammatory conditions.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of this compound and its analogs, the following tables summarize the available quantitative data from the literature.

Table 1: Anticancer Activity of this compound Analogs (IC50 Values)

Compound/AnalogCancer Cell LineIC50 (µM)IC50 (µg/mL)Reference
1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one (9)MCF-7178[3][4]
1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one (10)MCF-7376[3][4]
5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one (11)MCF-7>500[3][4]
5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one (12)MCF-7118.20[3][4]
(2E,4E)-5-phenyl-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one (3e)Caco-232.19 ± 3.92[8]
5-FluorouracilCaco-233.12 ± 1.45[8]
Hybrid compound 7cA5495.24[9]
Hybrid compound 7cHela0.19[9]
Hybrid compound 7cSGC79010.41[9]

Table 2: Antimicrobial Activity of Cinnamaldehyde Analogs (MIC Values)

Compound/AnalogBacterial/Fungal StrainMIC (µg/mL)Reference
4-NitrocinnamaldehydeUropathogenic E. coli (UPEC)100[5]
4-NitrocinnamaldehydeStaphylococcus aureus100[5]
4-Chloro-cinnamaldehydeUropathogenic E. coli (UPEC)200[5]
4-Fluoro-cinnamaldehydeUropathogenic E. coli (UPEC)200[5]
trans-CinnamaldehydeUropathogenic E. coli (UPEC)>400[5]
This compoundCandida albicans≥ 100 (minor activity)[10]
4-NitrocinnamaldehydeCandida albicans50-100[10]
4-BromocinnamaldehydeAcinetobacter baumannii ATCC 1960632[11]
2,4-DichlorocinnamaldehydeAcinetobacter baumannii ATCC 1960664[11]
2,4-DichlorocinnamaldehydeMRSA ATCC 4330064[11]

Key Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with critical intracellular signaling pathways. Two of the most relevant pathways are the NF-κB and PI3K/AKT pathways.

NF-κB Signaling Pathway and Inhibition by Cinnamaldehyde Analogs.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) mTOR->Downstream Cinnamaldehyde Cinnamaldehyde Analogs Cinnamaldehyde->PI3K Modulation

PI3K/AKT Signaling Pathway and Modulation by Cinnamaldehyde Analogs.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound and its analogs, detailed experimental protocols for key assays are provided below.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel cinnamaldehyde analogs.

Experimental_Workflow start Start: Design of This compound Analogs synthesis Synthesis via Claisen-Schmidt Condensation start->synthesis purification Purification & Characterization (e.g., NMR, MS, HPLC) synthesis->purification biological_screening Biological Screening purification->biological_screening anticancer Anticancer Assays (MTT, Apoptosis, etc.) biological_screening->anticancer Anticancer? antimicrobial Antimicrobial Assays (MIC, Biofilm, etc.) biological_screening->antimicrobial Antimicrobial? anti_inflammatory Anti-inflammatory Assays (NO production, Cytokine levels) biological_screening->anti_inflammatory Anti-inflammatory? data_analysis Data Analysis & SAR Studies anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization end End: Identification of Lead Compound(s) lead_optimization->end

General Experimental Workflow.
Synthesis of this compound Analogs via Claisen-Schmidt Condensation

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 eq)

  • Appropriate ketone (e.g., substituted acetophenone) (1.0 eq)

  • Base catalyst (e.g., NaOH or KOH)

  • Solvent (e.g., ethanol or methanol)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 2-nitrobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of the base catalyst to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified period (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure analog.

MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound analog and incubate for the desired time (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, untreated cells).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound analog stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the this compound analog in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibiofilm Assay using Crystal Violet

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well flat-bottom microtiter plates

  • This compound analog stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Grow a bacterial culture overnight and then dilute it in fresh medium.

  • Add the diluted bacterial suspension to the wells of a 96-well plate containing serial dilutions of the this compound analog. Include appropriate controls.

  • Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain and allow the plate to air dry.

  • Solubilize the stained biofilm with 30% acetic acid.

  • Measure the absorbance at 590 nm to quantify the biofilm biomass.

Conclusion and Future Directions

This compound and its analogs represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The data summarized in this review highlights their potential in oncology, infectious diseases, and inflammatory disorders. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this promising class of molecules holds the potential to deliver novel and effective treatments for a variety of challenging diseases.

References

Navigating the Synthesis and Handling of 2-Nitrocinnamaldehyde: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde, a derivative of cinnamaldehyde, is a valuable precursor in various synthetic pathways, including the synthesis of indole and its derivatives. As with many aromatic nitro compounds and aldehydes, a thorough understanding of its health and safety profile is paramount for its safe handling and use in research and development. This technical guide provides an in-depth overview of the known health and safety information for this compound, including its physicochemical properties, toxicological data, handling procedures, and emergency measures.

Physicochemical and Hazard Information

A clear understanding of the physical and chemical properties of this compound is the foundation of a robust safety assessment. This information, coupled with its GHS classification, provides a snapshot of the inherent hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Pale yellow crystalline powder[1]
Melting Point 124-126 °C[1]
Solubility Slightly soluble in water[1]
CAS Number 1466-88-2[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07Warning

Source: Compiled from multiple Safety Data Sheets.

Toxicological Data

Detailed toxicological data for this compound is not extensively available in the public domain. Much of the understanding of its potential toxicity is inferred from data on related compounds, such as cinnamaldehyde and other aromatic nitro compounds.

Acute Toxicity:

Table 3: Acute Toxicity Data for Cinnamaldehyde

RouteSpeciesValue
Oral LD50Rat2220 mg/kg
Dermal LD50Rabbit>5000 mg/kg

It is crucial to note that these values are for cinnamaldehyde and should be used with caution as an indicator for this compound, which may exhibit different toxicity due to the presence of the nitro group.

Genotoxicity and Mutagenicity:

Studies on nitrocinnamaldehyde isomers suggest that the presence and position of the nitro group are critical to their genotoxic potential. Research on p-nitrocinnamaldehyde has shown it to be mutagenic in bacterial reverse mutation assays (Ames test).[2] This mutagenicity is dependent on the metabolic reduction of the nitro group.[2] While specific studies on this compound are limited, it is prudent to handle it as a potential mutagen.

Carcinogenicity:

There is no specific data available on the carcinogenicity of this compound.

Experimental Protocols for Safety Assessment

For researchers needing to perform their own safety assessments, the following are generalized protocols for key in vitro toxicology assays relevant to a compound like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to evaluate the potential of a substance to induce gene mutations.

Methodology:

  • Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound.

  • Main Experiment (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a buffer.

    • Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase compared to the negative control, is considered a positive result.[3][4]

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.

Methodology:

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.

  • Metabolic Activation: As with the Ames test, perform the assay with and without S9 mix.

  • Dose Selection: Determine the concentrations to be tested based on a preliminary cytotoxicity assay (e.g., measuring relative cell count or proliferation index). The highest concentration should induce a significant but not excessive level of cytotoxicity.

  • Treatment: Expose the cells to this compound at a minimum of three analyzable concentrations for a defined period (e.g., 3-6 hours with S9, or a longer period without S9).

  • Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[5][6]

Signaling Pathways and Reactivity

Potential Metabolic Activation

Specific signaling pathways affected by this compound have not been detailed in the available literature. However, the genotoxicity of aromatic nitro compounds is often linked to their metabolic activation. The nitro group can be reduced by nitroreductases to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then form adducts with DNA.

Metabolic_Activation cluster_0 Cellular Environment This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Reduction Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates DNA DNA Reactive Intermediates->DNA Covalent Binding DNA Adducts DNA Adducts DNA->DNA Adducts Mutation Mutation DNA Adducts->Mutation

Potential metabolic activation of this compound.
Reactivity and Thermal Stability

Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. While specific thermal decomposition data for this compound is not available, it is prudent to avoid high temperatures and strong heating. It is also incompatible with strong oxidizing agents and strong bases.

Safe Handling and Personal Protective Equipment (PPE)

Given the known and potential hazards, a stringent set of safety precautions should be followed when handling this compound.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.To prevent inhalation of dust, which may cause respiratory irritation.

Engineering Controls:

  • Work with this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

  • Avoid generating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Source: Compiled from multiple Safety Data Sheets.

Spill and Disposal Procedures

Spills:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Logical Workflow for Handling this compound

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_workflow Safe Handling Workflow start Start assess_hazards Review SDS and Assess Hazards start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area weigh_handle Weigh and Handle This compound prepare_work_area->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end

A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable research chemical, it presents several health and safety hazards that necessitate careful handling. It is a known skin, eye, and respiratory irritant, and based on data from related compounds, it should be treated as a potential mutagen. Adherence to the safety protocols, use of appropriate personal protective equipment, and implementation of robust engineering controls are essential to minimize exposure and ensure the well-being of laboratory personnel. Further research is needed to fully characterize the toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Indoles from 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its versatile structure allows for interaction with various biological targets, making it a privileged motif in drug discovery. This document provides detailed application notes and protocols for the synthesis of indoles, commencing from the readily available starting material, 2-nitrocinnamaldehyde. This synthetic route offers a practical and efficient alternative to classical methods like the Fischer or Leimgruber-Batcho indole syntheses, particularly for the preparation of unsubstituted or specifically substituted indoles.

The synthesis involves a two-step process: the reduction of this compound to the corresponding 2-aminocinnamaldehyde, followed by an intramolecular cyclization to furnish the indole ring. This methodology is advantageous due to the accessibility of the starting material and the generally mild reaction conditions required for the transformation.

Reaction Pathway Overview

The overall synthetic strategy to produce indole from this compound is a two-step process. First, the nitro group of this compound is selectively reduced to an amine to form 2-aminocinnamaldehyde. This intermediate then undergoes a spontaneous or catalyzed intramolecular cyclization to yield the final indole product.

Reaction_Pathway This compound This compound Reduction Reduction This compound->Reduction [H] 2-Aminocinnamaldehyde 2-Aminocinnamaldehyde Reduction->2-Aminocinnamaldehyde Intramolecular_Cyclization Intramolecular Cyclization 2-Aminocinnamaldehyde->Intramolecular_Cyclization Catalyst/Heat Indole Indole Intramolecular_Cyclization->Indole Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Work-up and Purification Setup Set up reflux apparatus Reagents Add this compound, Fe, and NH4Cl Setup->Reagents Solvent Add Methanol/Water Reagents->Solvent Reflux Heat to reflux Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Reaction complete Filter Filter to remove solids Cool->Filter Extract Extract with organic solvent Filter->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Indole_Product Indole_Product Purify->Indole_Product Final Product

References

Application Notes and Protocols: Baeyer-Emmerling Indole Synthesis with 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Emmerling indole synthesis is a classical method for the formation of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. Traditionally, this reaction utilizes an ortho-nitrocinnamic acid as the starting material, which undergoes reductive cyclization to yield the corresponding indole. This application note details a modified protocol adapting the Baeyer-Emmerling synthesis to begin with 2-nitrocinnamaldehyde. While a direct, standardized protocol for this specific starting material is not extensively documented, a proposed procedure based on analogous reductive cyclization reactions of ortho-nitrostyrenes and related compounds is presented. This method offers a potential alternative route to indole synthesis, expanding the repertoire of synthetic chemists.

The core of this transformation involves the reduction of the nitro group to a nitroso or amino intermediate, which then undergoes an intramolecular cyclization via attack on the α,β-unsaturated aldehyde system, followed by dehydration and tautomerization to furnish the aromatic indole ring. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.

Data Presentation: Reductive Cyclization of o-Nitro-Unsaturated Systems

The following table summarizes representative examples of reductive cyclization of various ortho-substituted nitroarenes to indoles, illustrating the scope and typical yields of such transformations. Note that these are analogous reactions, and the results for this compound may vary.

EntryStarting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1o-NitrostyreneFe/CH₃COOHEthanolReflux4Indole~70-80
22'-NitrochalconeNa₂S₂O₄aq. Dioxane8022-Phenylindole~85
3o-Nitrocinnamic acidFe powderaq. NH₃1003Indole~60-70[1]
4(E)-1-(2-nitrophenyl)-2-phenylethenePd/C, H₂MethanolRT122-Phenylindole>95
5(E)-2-(2-nitrophenyl)-3-phenylacrylonitrileTiCl₃aq. AcetoneRT13-Cyano-2-phenylindole~90

Experimental Protocols

Proposed Protocol for the Baeyer-Emmerling type Synthesis of Indole from this compound using Iron in Acetic Acid

This protocol is a proposed method based on the well-established conditions for the reductive cyclization of similar ortho-nitro aromatic compounds. Optimization may be required to achieve the best results.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • Addition of Reducing Agent: To the stirred solution, add fine iron powder (3-5 equivalents) portion-wise. The addition may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of iron is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent to obtain the crude product.

    • Purify the crude indole by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound Iron Powder Ethanol/Acetic Acid Reaction_Step Reflux (2-4 hours) Reactants->Reaction_Step Filtration Filter through Celite Reaction_Step->Filtration Concentration Concentrate Filtrate Filtration->Concentration Extraction Dissolve in EtOAc Wash with H₂O, NaHCO₃, Brine Concentration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification_Step Column Chromatography Drying->Purification_Step Characterization NMR, MS, IR Purification_Step->Characterization

Caption: Experimental workflow for the proposed synthesis of indole from this compound.

reaction_mechanism Start This compound Reduction Reduction of Nitro Group (e.g., with Fe/H⁺) Start->Reduction [H] Intermediate1 Nitroso or Amino Intermediate Reduction->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Indolenine Intermediate Cyclization->Intermediate2 Dehydration Dehydration & Tautomerization Intermediate2->Dehydration -H₂O Product Indole Dehydration->Product

Caption: Proposed reaction mechanism for the Baeyer-Emmerling synthesis starting from this compound.

References

Application Notes and Protocols: 2-Nitrocinnamaldehyde as a Precursor for 2-Aminocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-aminocinnamaldehyde from its precursor, 2-nitrocinnamaldehyde. This document details the experimental protocol for the chemical transformation and highlights the significant role of 2-aminocinnamaldehyde as a versatile intermediate in the synthesis of quinoline-based compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents.

Synthesis of 2-Aminocinnamaldehyde

The conversion of this compound to 2-aminocinnamaldehyde is a straightforward reduction reaction. A common and efficient method involves the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system.

Reaction Data

While specific yield and purity data for the reduction of this compound can vary based on reaction scale and optimization, the following table summarizes typical data for the precursor synthesis and related nitroarene reductions.

ParameterThis compound (Precursor)2-Aminocinnamaldehyde (Product)
Synthesis Method Nitration of cinnamaldehydeReduction of this compound
Typical Yield 26-46%Moderate to high (estimated)
Appearance Pale yellow crystalline powderNot specified, likely a solid
TLC (Rf value) 0.84 (ethanol/n-hexane 1:1)0.48 (ethanol/n-hexane 1:1)
Characterization 1H NMR, 13C NMR, IR, MS1H NMR, 13C NMR, IR, MS
Experimental Protocol: Reduction of this compound

This protocol describes a general procedure for the reduction of this compound to 2-aminocinnamaldehyde using iron and ammonium chloride.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), iron powder (typically 3-5 equivalents), and ammonium chloride (typically 3-5 equivalents).

  • Solvent Addition: Add a mixture of methanol and water (e.g., a 4:1 or 3:1 v/v ratio) to the flask. The solvent volume should be sufficient to ensure good stirring of the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC, eluting with a suitable solvent system (e.g., ethanol/n-hexane 1:1). The reaction is complete when the starting material spot is no longer visible.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol or ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. d. To the remaining aqueous residue, add ethyl acetate to extract the product. e. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. f. Combine the organic extracts and wash with water, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminocinnamaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-aminocinnamaldehyde.

Application in Drug Development: A Precursor to Quinolines

2-Aminocinnamaldehyde is a valuable building block in organic synthesis, particularly for the construction of the quinoline scaffold. Quinolines are a prominent class of heterocyclic compounds found in numerous biologically active molecules and approved drugs.

The Friedländer Annulation: Synthesizing Quinolines

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis.[1][2][3] 2-Aminocinnamaldehyde, possessing both the 2-aminoaryl aldehyde moiety and an α,β-unsaturated system, is a prime candidate for this reaction, leading to the formation of substituted quinolines.

The general mechanism involves an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.[1]

Quinolines as Kinase Inhibitors in Cancer Therapy

Many quinoline-based molecules have been developed as potent and selective kinase inhibitors, a major class of targeted cancer therapeutics.[4][5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt tumor growth and progression.

For example, the quinoline core is present in several approved kinase inhibitors targeting pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer. The ability to synthesize a diverse range of substituted quinolines from precursors like 2-aminocinnamaldehyde allows for the exploration of structure-activity relationships (SAR) to develop novel and more effective kinase inhibitors.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Synthesis of 2-Aminocinnamaldehyde This compound This compound Fe, NH4Cl\nMeOH/H2O, Reflux Fe, NH4Cl MeOH/H2O, Reflux This compound->Fe, NH4Cl\nMeOH/H2O, Reflux Reduction 2-Aminocinnamaldehyde 2-Aminocinnamaldehyde Fe, NH4Cl\nMeOH/H2O, Reflux->2-Aminocinnamaldehyde Purification\n(Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) 2-Aminocinnamaldehyde->Purification\n(Chromatography/Recrystallization) Pure 2-Aminocinnamaldehyde Pure 2-Aminocinnamaldehyde Purification\n(Chromatography/Recrystallization)->Pure 2-Aminocinnamaldehyde

Caption: Workflow for the synthesis and purification of 2-aminocinnamaldehyde.

Application in Quinoline Synthesis

G cluster_1 Friedländer Annulation 2-Aminocinnamaldehyde 2-Aminocinnamaldehyde Condensation & Cyclization Condensation & Cyclization 2-Aminocinnamaldehyde->Condensation & Cyclization Carbonyl Compound\n(with α-methylene) Carbonyl Compound (with α-methylene) Carbonyl Compound\n(with α-methylene)->Condensation & Cyclization Substituted Quinoline Substituted Quinoline Condensation & Cyclization->Substituted Quinoline

Caption: Synthesis of quinolines from 2-aminocinnamaldehyde.

Representative Kinase Inhibitor Signaling Pathway

G cluster_2 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Quinoline-based Inhibitor Quinoline-based Inhibitor Quinoline-based Inhibitor->PI3K Inhibition Quinoline-based Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a quinoline-based inhibitor.

References

Unveiling the Anticancer Potential of 2-Nitrocinnamaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activities of 2-Nitrocinnamaldehyde derivatives, with a focus on their effects against breast cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel oncology therapeutics. These notes detail the synthesis of these compounds, their cytotoxic effects, and the experimental protocols to evaluate their anticancer properties.

Introduction

Cinnamaldehyde and its derivatives have long been recognized for their diverse pharmacological activities, including their potential as anticancer agents. The introduction of a nitro group at the ortho position of the cinnamaldehyde scaffold has been explored as a strategy to enhance cytotoxic effects against cancer cells. This document focuses on a series of this compound-based chalcone derivatives and summarizes their known anticancer activities and the methodologies used for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The primary anticancer evaluation of this compound derivatives has been centered on determining their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a series of synthesized compounds against the human breast cancer cell line MCF-7 have been reported. These values, obtained from in-vitro MTT bioassays, are summarized in the table below.[1][2]

Compound IDChemical NameIC50 (µg/mL) against MCF-7
9 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one178
10 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one376
11 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one>500
12 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one118.20

Data sourced from an in-vitro MTT bioassay against MCF-7 cancer cells.[1][2]

It is noteworthy that other chalcone derivatives bearing a 2-nitro group have demonstrated even more potent cytotoxicity against MCF-7 cells, with IC50 values in the nanomolar range, highlighting the potential of this chemical scaffold.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for the synthesis and in vitro cytotoxicity evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol describes a one-pot Claisen-Schmidt condensation reaction for the synthesis of this compound-based chalcones.[1][2]

Materials:

  • This compound

  • Appropriate substituted acetophenone (e.g., 4-aminoacetophenone, 4-bromoacetophenone, 4-methylacetophenone, 3-acetylpyridine)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water (H2O)

  • Round bottom flask

  • Stirring apparatus

  • Reflux apparatus (if heating is required)

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., 5 mL of ethanol) in a round bottom flask with stirring.

  • Add a catalytic amount of base (e.g., 40% NaOH solution or solid KOH).

  • Add this compound (1 to 3 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux (e.g., at 50 °C) for a duration ranging from 30 minutes to 6 hours, depending on the specific reactants.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 10% HCl) to a pH of 7.

  • Filter the resulting precipitate and wash it with a suitable solvent (e.g., ethanol) to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized compounds using spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Sodium dodecyl sulfate (SDS) solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 3 x 10^4 cells/cm³ and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Further dilute the stock solutions to the desired concentrations using PBS buffer.

  • Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of SDS solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways and Mechanisms of Action

While specific mechanistic studies on the anticancer activity of this compound derivatives are limited, the broader class of cinnamaldehydes and chalcones are known to exert their effects through various signaling pathways. The following diagrams illustrate potential mechanisms that may be relevant for this compound derivatives. It is crucial to note that these pathways are proposed based on related compounds and require experimental validation for this compound derivatives.

G cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor 2_Nitrocinnamaldehyde_Derivative 2_Nitrocinnamaldehyde_Derivative 2_Nitrocinnamaldehyde_Derivative->Receptor Binds to/Interacts with (Hypothesized) Mitochondrial_Dysfunction Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Leads to Bax Bax Bax->Mitochondrial_Dysfunction Induces Bcl_2 Bcl_2 Bcl_2->Mitochondrial_Dysfunction Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest MAPK_Pathway MAPK_Pathway MAPK_Pathway->Cell_Cycle_Arrest STAT3_Pathway STAT3_Pathway STAT3_Pathway->Apoptosis Inhibition of Survival

Caption: Hypothesized signaling pathways for this compound derivatives.

G cluster_assays In Vitro Assays Start Start: Synthesized Compound Cell_Culture 1. Seed Cancer Cells (e.g., MCF-7) Start->Cell_Culture Treatment 2. Treat with This compound Derivative Cell_Culture->Treatment Incubation 3. Incubate for Defined Period (e.g., 48h) Treatment->Incubation MTT_Assay Cytotoxicity Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Data Analysis Quantify_Apoptotic_Cells Quantify_Apoptotic_Cells Apoptosis_Assay->Quantify_Apoptotic_Cells Data Analysis Protein_Level_Changes Protein_Level_Changes Western_Blot->Protein_Level_Changes Data Analysis Cell_Cycle_Distribution Cell_Cycle_Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Data Analysis End Endpoint: Elucidation of Anticancer Activity IC50_Determination->End Quantify_Apoptotic_Cells->End Protein_Level_Changes->End Cell_Cycle_Distribution->End

Caption: General experimental workflow for evaluating anticancer activity.

Future Directions and Considerations

The preliminary data on this compound derivatives are promising and warrant further investigation. Future studies should focus on:

  • Mechanistic Elucidation: Conducting detailed studies to confirm the involvement of apoptosis, cell cycle arrest, and specific signaling pathways. This would involve Annexin V/PI staining, caspase activity assays, cell cycle analysis by flow cytometry, and western blotting for key regulatory proteins (e.g., Bcl-2 family proteins, caspases, cyclins, and kinases in the MAPK and STAT3 pathways).

  • Broad-Spectrum Activity: Evaluating the cytotoxicity of these derivatives against a wider panel of cancer cell lines, including those from different tissues of origin and with varying genetic backgrounds.

  • In Vivo Efficacy: Progressing the most potent compounds to in vivo studies using xenograft models to assess their anti-tumor efficacy, pharmacokinetics, and toxicity in a whole-animal system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to establish a clear SAR, which can guide the design of more potent and selective anticancer agents.

References

Application Notes and Protocols: Antimicrobial and Antibiofilm Properties of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde, an organic aromatic compound, has demonstrated significant potential as an antimicrobial and antibiofilm agent. As a derivative of cinnamaldehyde, it exhibits inhibitory effects against a range of pathogenic bacteria. Its mechanism of action often involves the disruption of key bacterial processes, including cell division, virulence factor production, and cell-to-cell communication through quorum sensing. These application notes provide a comprehensive overview of the antimicrobial and antibiofilm properties of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Data Presentation

The antimicrobial and antibiofilm activities of this compound have been quantified against several bacterial strains. The following tables summarize the key efficacy data from various studies, providing a clear comparison of its potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Escherichia coli (Uropathogenic)>400
Staphylococcus aureus>400
Vibrio anguillarumNot specified
Vibrio harveyiNot specified
Streptococcus pyogenes~44.3 (250 µM)

Note: Data for some strains were not available in the reviewed literature.

Table 2: Antibiofilm Activity of this compound

Bacterial StrainConcentration (µg/mL)Biofilm Inhibition (%)
Candida albicans DAY18510098
Streptococcus pyogenes~35.4 (200 µM)Not specified (Lowest BIC)
Vibrio anguillarum LMG 4411Not specifiedInterfered with biofilm formation
Vibrio harveyiNot specifiedInterfered with biofilm formation

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial and antibiofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.[1]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into sterile broth.

    • Incubate at the optimal temperature with agitation until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well of the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at the optimal temperature for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[1]

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria A->D B Prepare this compound Stock Solution C Serial Dilution of Compound in 96-well Plate B->C C->D E Incubate Plate (18-24h) D->E F Read Results (Visual or OD600) E->F G Determine MIC F->G

Experimental workflow for MIC determination.

Protocol 2: Quantification of Biofilm Inhibition using Crystal Violet Assay

This protocol describes a method to quantify the ability of this compound to inhibit biofilm formation.[1]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate sterile growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard.

    • In a 96-well plate, add 100 µL of sterile growth medium to each well.

    • Add 100 µL of the this compound stock solution to the first column and perform serial dilutions as described in the MIC protocol.

    • Add 100 µL of the adjusted bacterial suspension to each well.

    • Include positive control wells (bacteria and medium) and negative control wells (medium only).

    • Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.

  • Staining and Quantification:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

    • Air-dry the plate completely.

    • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well and incubate for 15-30 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD_treated / OD_control)] * 100.

Biofilm_Assay_Workflow cluster_setup Biofilm Growth cluster_staining Staining cluster_quant Quantification A Prepare Bacterial Inoculum and Compound Dilutions in Plate B Incubate to Form Biofilm (24-48h) A->B C Remove Planktonic Cells and Wash with PBS B->C D Stain with 0.1% Crystal Violet C->D E Wash Excess Stain D->E F Solubilize Stain (Acetic Acid/Ethanol) E->F G Measure Absorbance (570-595 nm) F->G H Calculate % Inhibition G->H

Workflow for the crystal violet biofilm assay.

Protocol 3: Bacterial Motility Assays (Swimming and Swarming)

This protocol details the methods to assess the effect of this compound on bacterial swimming and swarming motilities.

Materials:

  • This compound

  • Petri dishes

  • Motility agar (e.g., LB with 0.3% agar for swimming, 0.5% agar for swarming)

  • Bacterial culture

  • Sterile toothpicks or inoculation needles

Procedure:

  • Plate Preparation:

    • Prepare the appropriate motility agar medium and add this compound at the desired sub-inhibitory concentrations.

    • Pour the agar into petri dishes and allow them to solidify.

  • Inoculation:

    • Swimming Motility: Aseptically pick a single colony of the test bacterium with a sterile inoculation needle and stab it into the center of the swimming agar plate, about halfway through the agar depth.

    • Swarming Motility: Aseptically spot-inoculate 2-5 µL of an overnight bacterial culture onto the center of the swarming agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the bacterium for 24-48 hours.

  • Analysis:

    • After incubation, measure the diameter of the circular zone of bacterial migration from the point of inoculation.

    • Compare the migration zones of the bacteria grown in the presence of this compound to the control plates (no compound). A smaller zone of migration indicates inhibition of motility.

Motility_Assay_Workflow cluster_swimming Swimming cluster_swarming Swarming A Prepare Motility Agar with This compound B Stab Inoculate Center of Agar A->B C Spot Inoculate Center of Agar A->C D Incubate Plates (24-48h) B->D C->D E Measure Diameter of Migration Zone D->E F Compare with Control E->F

Workflow for bacterial motility assays.

Mechanism of Action: Interference with Quorum Sensing

The proposed mechanism involves the inhibition of the transcriptional regulator LuxR. By decreasing the DNA-binding ability of LuxR, this compound prevents the activation of genes responsible for bioluminescence, virulence factor production (e.g., proteases), and biofilm formation.[2]

Vibrio_QS_Inhibition cluster_vibrio Vibrio Cell AI2 Autoinducer-2 (AI-2) LuxR LuxR (Transcriptional Regulator) AI2->LuxR Activates DNA Promoter DNA LuxR->DNA Binds to VirulenceGenes Virulence & Biofilm Genes DNA->VirulenceGenes Activates Transcription NCA This compound NCA->LuxR Inhibits DNA Binding

While direct studies on this compound are limited, research on cinnamaldehyde suggests a potential for interference with the Las and Rhl quorum-sensing systems in Pseudomonas aeruginosa. These systems are crucial for the regulation of a wide array of virulence factors and biofilm development in this opportunistic pathogen. Cinnamaldehyde has been shown to downregulate the expression of las and rhl genes.

Conclusion

This compound presents a promising avenue for the development of novel antimicrobial and antibiofilm therapeutics. Its ability to inhibit bacterial growth, prevent biofilm formation, and disrupt quorum sensing highlights its potential to combat bacterial infections, particularly those complicated by biofilm formation. The provided protocols offer standardized methods for the continued investigation and evaluation of this compound and other potential antimicrobial compounds. Further research is warranted to fully elucidate its spectrum of activity and in vivo efficacy.

References

Application Notes and Protocols: The Use of 2-Nitrocinnamaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrocinnamaldehyde is a versatile organic compound characterized by an aromatic nitro group positioned ortho to a cinnamaldehyde moiety. This unique arrangement of functional groups—an electrophilic aldehyde, an activated α,β-unsaturated system, and a reducible nitro group—makes it a valuable and powerful precursor in the synthesis of a wide array of heterocyclic compounds. Its ability to participate in cyclization, condensation, and multicomponent reactions has positioned it as a key starting material for constructing important heterocyclic scaffolds such as quinolines, indoles, pyrimidines, and pyrazoles, many of which are prevalent in medicinal chemistry and drug discovery.

These notes provide an overview of key synthetic applications of this compound and detailed protocols for researchers, scientists, and professionals in drug development.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

Application Note:

The most prominent application of this compound in heterocycle synthesis is in the construction of the quinoline scaffold. The Friedländer synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic method for preparing quinolines.[1][2] A significant advancement involves an in-situ, or "domino," reduction of the nitro group of this compound (or related 2-nitrobenzaldehydes) to an amine, which then immediately undergoes the Friedländer cyclization.[1] This approach avoids the need to isolate the often-unstable 2-aminocinnamaldehyde. Common reducing agents for this one-pot synthesis include iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation.[1][3] This methodology is tolerant of a wide range of functional groups and provides efficient access to highly substituted quinolines.[1]

Experimental Workflow: Domino Synthesis of Quinolines

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product A This compound C Step 1: In-situ Nitro Group Reduction A->C Fe/AcOH or H₂, Catalyst B Active Methylene Compound (e.g., Ketone) D Step 2: Friedländer Condensation & Cyclization C->D Intermediate: 2-Aminocinnamaldehyde E Substituted Quinoline D->E Aromatization

Caption: Domino reaction workflow for quinoline synthesis from this compound.

Quantitative Data for Quinoline Synthesis

The following table summarizes the reaction conditions for a multi-step, one-pot synthesis of 1,2,3,4-tetrahydroquinolines starting from 2-nitrobenzaldehyde (a closely related substrate) and various ketones, which illustrates the general applicability of the domino nitro reduction-cyclization strategy.[3]

EntryAldehyde ComponentKetone ComponentCatalyst/BaseSolventConditionsYield (%)Ref
12-NitrobenzaldehydeAcetophenoneNi/N-SiC, LiOHEthanolStep A: 3.0 MPa H₂, 40°C, 20h; Step B: 60°C, 20h; Step C: 5.0 MPa H₂, 120°C, 48h91[3]
24-Methyl-2-nitrobenzaldehydeAcetophenoneNi/N-SiC, LiOHEthanolStep A: 3.0 MPa H₂, 40°C, 20h; Step B: 60°C, 20h; Step C: 5.0 MPa H₂, 120°C, 48h85[3]
35-Fluoro-2-nitrobenzaldehydeAcetophenoneNi/N-SiC, LiOHEthanolStep A: 3.0 MPa H₂, 40°C, 20h; Step B: 60°C, 20h; Step C: 5.0 MPa H₂, 120°C, 48h96[3]
42-Nitrobenzaldehyde4'-FluoroacetophenoneNi/N-SiC, LiOHEthanolStep A: 3.0 MPa H₂, 40°C, 20h; Step B: 60°C, 20h; Step C: 5.0 MPa H₂, 120°C, 48h93[3]

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline [3]

This protocol describes a three-step, one-pot synthesis starting from 2-nitrobenzaldehyde and acetophenone.

  • Step A (Nitro Reduction): In a suitable pressure reactor, combine 2-nitrobenzaldehyde (0.5 mmol), acetophenone (0.5 mmol), and Ni/N-SiC catalyst (4.0 mol% Ni) in ethanol (3 mL).

  • Pressurize the reactor with hydrogen gas to 3.0 MPa.

  • Stir the mixture at 40°C for 20 hours.

  • Step B (Friedländer Annulation): After cooling and venting the reactor, add LiOH (0.3 mmol, 0.6 eq).

  • Stir the reaction mixture at 60°C for an additional 20 hours.

  • Step C (Quinoline Hydrogenation): After cooling, pressurize the reactor again with hydrogen gas to 5.0 MPa.

  • Heat the mixture to 120°C and stir for 48 hours.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and vent carefully. Filter the catalyst from the reaction mixture. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-phenyl-1,2,3,4-tetrahydroquinoline.

Synthesis of Pyrimidines and Pyrazoles via Chalcone Intermediates

Application Note:

This compound serves as an excellent substrate for the Claisen-Schmidt condensation with various ketones to form chalcone-like compounds (penta-2,4-dien-1-ones).[4][5] These resulting α,β-unsaturated ketones are versatile intermediates for the synthesis of five- and six-membered heterocyclic rings. Reaction of these chalcones with amidines, ureas, thioureas, or guanidines provides access to substituted pyrimidines.[6][7][8] Similarly, cyclocondensation with hydrazine or its derivatives yields pyrazolines, which can be subsequently oxidized to pyrazoles.[9]

Experimental Workflow: Two-Step Synthesis of Pyrimidines

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclocondensation A This compound C Chalcone Intermediate (Penta-2,4-dien-1-one) A->C B Acetophenone Derivative B->C C_label Base Catalyst (NaOH/KOH) E Substituted Pyrimidine C->E Reflux D Guanidine or Thiourea D->E

Caption: General two-step synthesis of pyrimidines from this compound.

Quantitative Data for Synthesis of this compound-Based Chalcones [4][5]

EntryKetone ComponentCatalystSolventConditionsYield (%)Product
14-AminoacetophenoneNaOH/KOHMeOH:H₂OReflux, 1h991-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one
24-BromoacetophenoneNaOH/KOHMeOH:H₂OReflux, 1h861-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one
33-MethylacetophenoneKOHMeOH:H₂OReflux, 50°C, 1h295-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one
43-AcetylpyridineNaOH/KOHMeOH:H₂OReflux, 1h585-(2-nitrophenyl)-1-(pyridin-3-yl)-penta-2,4-dien-1-one

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one [4]

  • Reaction Setup: Dissolve 4-bromoacetophenone (1 eq) in a 1:1 mixture of Methanol:H₂O (10 mL) in a round-bottom flask.

  • Add this compound (3 eq) and KOH (4 eq) to the mixture while stirring at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux at 50°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to afford the pure chalcone derivative.

Synthesis of Indoles via the Baeyer-Emmerling Reaction

Application Note:

While not a direct cyclization of the aldehyde, this compound is a convenient starting material for the synthesis of indole.[10] The synthesis proceeds in two steps: first, the oxidation of this compound to 2-nitrocinnamic acid. Second, the resulting acid undergoes reductive cyclization in the presence of a reducing agent (historically, iron filings) and base in what is known as the Baeyer-Emmerling indole synthesis. This process involves the reduction of the nitro group to a nitroso or amino group, followed by intramolecular cyclization and decarboxylation to form the indole ring.

Logical Relationship: Baeyer-Emmerling Indole Synthesis

G A This compound B 2-Nitrocinnamic Acid A->B Oxidation (e.g., KMnO₄) C Indole B->C Reductive Cyclization (Baeyer-Emmerling)

Caption: Two-step pathway for the synthesis of indole from this compound.

Experimental Protocol: Synthesis of Indole (General Procedure)

This protocol outlines the general steps adapted from the classical Baeyer-Emmerling synthesis.

Step 1: Oxidation of this compound

  • Dissolve this compound in a suitable solvent like acetone or aqueous base.

  • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise while maintaining the temperature (e.g., with an ice bath).

  • After the addition is complete, stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction (e.g., with sodium bisulfite) and filter off the manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-nitrocinnamic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Reductive Cyclization of 2-Nitrocinnamic Acid

  • In a round-bottom flask, create a suspension of 2-nitrocinnamic acid and iron filings in aqueous ethanol.

  • Add a base, such as aqueous ammonia or sodium hydroxide, and heat the mixture to reflux.

  • The reaction involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • After several hours of reflux, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude indole by column chromatography or distillation.

References

Application Note: HPLC Analysis for Purity Determination of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Its purity is critical to ensure the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and identifying potential impurities. This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC with UV detection.

Potential Impurities:

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. Common synthesis methods, such as the nitration of cinnamaldehyde or the condensation of 2-nitrobenzaldehyde with acetaldehyde, can lead to the presence of the following potential impurities[1]:

  • Cinnamaldehyde: An unreacted starting material.

  • 2-Nitrobenzaldehyde: An unreacted starting material.

  • para-Nitrocinnamaldehyde: A positional isomer that can be formed as an undesired byproduct during the nitration of cinnamaldehyde[1].

  • Other related substances: Depending on the specific synthetic route and reaction conditions.

The separation of positional isomers, such as ortho- and para-nitrocinnamaldehyde, can be challenging with standard C18 columns due to their similar hydrophobicity. Specialized columns, such as those with a phenyl stationary phase, may offer enhanced selectivity through π-π interactions, improving the resolution of such isomers.

Experimental Protocols

This section details the recommended methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. For improved separation of positional isomers, a phenyl-hexyl or other phenyl-based column is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: this compound reference standard of known purity, and standards of potential impurities if available.

Chromatographic Conditions

A direct reverse-phase HPLC method without derivatization is recommended for the analysis of this compound, leveraging its inherent UV absorbance.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm (or Phenyl-Hexyl for isomer separation)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 295 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water, such as 50:50 v/v) to achieve a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Table 1: Representative HPLC Data for this compound Purity Analysis

Peak No.ComponentRetention Time (min)Peak Area% Area
1Impurity 1 (e.g., 2-Nitrobenzaldehyde)4.515,0000.5
2Impurity 2 (e.g., Cinnamaldehyde)6.225,0000.8
3This compound 8.9 2,940,000 98.0
4Impurity 3 (e.g., para-Nitrocinnamaldehyde)9.520,0000.7
Total 3,000,000 100.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual retention times and peak areas will vary depending on the specific instrumentation, column, and sample.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D Prepared Sample/Standard E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G Chromatogram H Calculate % Purity G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship of Purity Calculation

The following diagram illustrates the relationship between the different peak areas used to calculate the final purity percentage.

Purity_Calculation TotalArea Total Peak Area (Sum of all peaks) MainPeak Peak Area of This compound ImpurityPeaks Sum of Impurity Peak Areas Purity Purity (%) MainPeak->Purity  (Area_main / Total_Area) * 100  

Caption: Purity Calculation Logic.

References

Application Note: Gas Chromatography Methods for the Detection of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrocinnamaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography (GC) offers a robust and reliable analytical technique for the qualitative and quantitative analysis of this compound, enabling high-throughput screening, impurity profiling, and quality control. This document provides a detailed protocol for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity.

Principle of Gas Chromatography

Gas chromatography separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] The separated compounds are then detected by a suitable detector, and the resulting chromatogram provides information about the composition of the sample. For the analysis of this compound, a direct injection method is often suitable due to its volatility, though derivatization can be employed to enhance sensitivity or improve chromatographic peak shape if necessary.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for routine quality control and quantification of this compound where high sensitivity is not the primary requirement.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2][3]

Reagents and Materials:

  • This compound reference standard

  • GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate)[4]

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC vials with inserts

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable GC-grade solvent in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a concentration expected to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials to remove any particulate matter.[4]

Chromatographic Conditions:

ParameterValue
Carrier GasHelium at a constant flow rate of 1 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (1:50)[2]
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
Detector Temperature (FID)300 °C[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the definitive identification of this compound and for analyses requiring higher sensitivity and selectivity, such as impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

Sample Preparation:

Follow the same sample preparation protocol as for the GC-FID method.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Carrier GasHelium at a constant flow of 1 mL/min[3]
Injector Temperature250 °C[3]
Injection Volume1 µL (splitless mode)[3]
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
MS SystemQuadrupole or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Data AcquisitionFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. For SIM mode, characteristic ions of this compound should be monitored (e.g., m/z 177, 131, 103).

Data Presentation

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative performance of the described GC methods for the analysis of this compound. These values are representative and should be determined during method validation.

ParameterGC-FID MethodGC-MS (SIM) Method
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.15 µg/mL
Accuracy/Recovery (%) 95 - 105%97 - 103%
Precision (%RSD) < 5%< 3%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate detect Detection (FID or MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Identification chromatogram->integrate quantify Quantification/ Reporting integrate->quantify

Caption: Experimental workflow for GC analysis of this compound.

logical_relationship cluster_method_selection Method Selection Factors cluster_methods Analytical Methods cluster_outcomes Primary Outcomes purpose Purpose of Analysis (e.g., QC, R&D) gcfid GC-FID purpose->gcfid Routine QC gcms GC-MS purpose->gcms Impurity ID sensitivity Required Sensitivity sensitivity->gcfid Moderate sensitivity->gcms High matrix Sample Matrix Complexity matrix->gcms Complex instrumentation Available Instrumentation instrumentation->gcfid instrumentation->gcms quant Quantitative Data (Purity, Concentration) gcfid->quant gcms->quant qual Qualitative Data (Identification, Impurity Profile) gcms->qual

Caption: Decision tree for selecting a suitable GC method.

References

Application Note: Experimental Protocols for the Selective Reduction of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the selective reduction of the nitro group in 2-nitrocinnamaldehyde to synthesize 2-aminocinnamaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Three distinct and effective methods are presented: a metal/acid reduction using Tin(II) chloride, a neutral metal reduction with iron powder, and catalytic hydrogenation. This application note includes step-by-step procedures, a comparative table of reaction parameters, and visual diagrams of the experimental workflow and chemical transformation to guide researchers in successfully executing this synthesis.

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. This compound presents a specific challenge due to the presence of three reducible functional groups: a nitro group, an aldehyde, and an α,β-unsaturated alkene. A successful protocol must selectively reduce the nitro group while preserving the aldehyde and the carbon-carbon double bond, which are susceptible to reduction or side reactions. This note details three reliable methods to achieve this selective transformation, providing researchers with options depending on available reagents, equipment, and desired reaction conditions.

Comparative Data of Reduction Protocols

The following table summarizes the key quantitative parameters for the described protocols for the reduction of this compound.

ParameterMethod 1: Tin(II) Chloride ReductionMethod 2: Iron Powder ReductionMethod 3: Catalytic Hydrogenation
Primary Reagents This compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O)This compound, Iron (Fe) powder, Ammonium chloride (NH₄Cl)This compound, Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Solvent EthanolMethanol/WaterEthyl acetate or Ethanol
Reaction Temperature RefluxRefluxRoom Temperature
Reaction Time 4 hoursMonitored by TLC (typically 3-6 hours)2-4 hours
Work-up Procedure Addition of ice-cold water, basification with 20% NaOH, extraction with ethyl acetate.Filtration to remove iron residues, extraction with an organic solvent.Filtration through Celite to remove the catalyst, solvent evaporation.
Product Isolation Solvent evaporation from the dried organic layer.Solvent evaporation from the dried organic layer.Solvent evaporation.
Purification Column chromatography or recrystallization.Column chromatography or recrystallization.Column chromatography or recrystallization.

Experimental Protocols

Method 1: Reduction using Tin(II) Chloride

This protocol utilizes Tin(II) chloride, a mild reducing agent effective for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[1][2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • 20% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol (5 mL per 700 mg of starting material), add Tin(II) chloride dihydrate (5.2 equivalents) at 0 °C.[2]

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ice-cold water.

  • Basify the mixture with a 20% NaOH solution to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-aminocinnamaldehyde.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Reduction using Iron Powder

This method employs iron powder in the presence of an electrolyte, ammonium chloride, providing a cost-effective and milder reduction condition.[1][3]

Materials:

  • This compound

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of methanol and water.

  • Add this compound (1 equivalent), ammonium chloride, and iron powder.[3]

  • Reflux the mixture under a nitrogen atmosphere.[3]

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron powder and iron salts. Wash the filter cake with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

  • Purify the crude 2-aminocinnamaldehyde by vacuum distillation or column chromatography.[3]

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon is a common and efficient method for nitro group reduction.[1] Careful control of conditions is necessary to avoid reduction of the aldehyde and alkene.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethyl acetate (EtOAc) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus (Celite)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethyl acetate or ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-aminocinnamaldehyde.

  • Purify the product by column chromatography if necessary.

Visualizations

Chemical Reaction Pathway

Reduction of this compound cluster_reactants Reactants cluster_reagents Reducing Conditions cluster_product Product This compound Reagents 1. SnCl2 / EtOH or 2. Fe, NH4Cl / MeOH, H2O or 3. H2, Pd/C / EtOAc This compound->Reagents 2-Aminocinnamaldehyde Reagents->2-Aminocinnamaldehyde

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow

G A Reaction Setup (Reactant, Solvent, Reagent) B Reaction (Heating/Stirring) A->B C Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction) C->D Complete E Drying & Filtration D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: A generalized workflow for the synthesis and purification of 2-aminocinnamaldehyde.

References

Troubleshooting & Optimization

Low yield in 2-Nitrocinnamaldehyde synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Nitrocinnamaldehyde.

Troubleshooting Low Yield: Quick Guide

Low yields in the synthesis of this compound are a common issue. This section provides direct answers to specific problems you might be facing in the lab.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors. The most common causes include unintended side reactions, such as the Cannizzaro reaction of the 2-nitrobenzaldehyde starting material (particularly with strong bases), or the self-condensation of acetaldehyde.[1] Other contributing factors can be incorrect stoichiometry, suboptimal reaction temperature, or inefficient purification methods.[1][2] Reported yields in laboratory settings can be as low as 23% due to these side reactions, while optimized industrial processes can achieve yields in the range of 77-85%.[1]

Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions?

In a Claisen-Schmidt condensation for this compound synthesis, the primary side reactions to consider are:

  • Cannizzaro Reaction: This occurs when the 2-nitrobenzaldehyde, which lacks α-hydrogens, reacts with a strong base (like sodium hydroxide), leading to its disproportionation into 2-nitrobenzyl alcohol and 2-nitrobenzoic acid.[1][3] Using a milder base can help minimize this.[1]

  • Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself in the presence of a base. This can be mitigated by the slow, controlled addition of acetaldehyde to the reaction mixture containing 2-nitrobenzaldehyde and the base.[1]

  • Formation of p-nitrocinnamaldehyde: If synthesizing via nitration of cinnamaldehyde, the use of certain nitrating agents can lead to the formation of the para-isomer as an undesired byproduct.[4]

Q3: The reaction seems to have stalled, and Thin Layer Chromatography (TLC) shows a significant amount of unreacted 2-nitrobenzaldehyde. What should I do?

A stalled reaction can be due to several factors:

  • Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric carbon dioxide, reducing its activity.[3] Ensure you are using a fresh, active catalyst.

  • Insufficient Catalyst: The molar ratio of the catalyst may be too low.

  • Low Temperature: The reaction may require gentle heating to proceed to completion. However, be cautious as excessive heat can promote side reactions.

  • Poor Solubility: Ensure your reactants are adequately dissolved in the chosen solvent.

Q4: My final product is a sticky oil instead of the expected pale yellow crystalline powder. What went wrong?

An oily product often indicates the presence of impurities. These could be unreacted starting materials, byproducts from side reactions, or residual solvent.[2] The melting point of pure this compound is between 124 to 126 °C.[4] If your product is not solidifying, consider the following purification steps:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] Ethanol is a suitable solvent for recrystallizing this compound.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing this compound?

There are two main synthetic routes:

  • Claisen-Schmidt Condensation: This is a base-catalyzed reaction between 2-nitrobenzaldehyde and acetaldehyde.[4] It is a common and direct method for this synthesis.[1]

  • Nitration of Cinnamaldehyde: This method involves the direct nitration of cinnamaldehyde using a nitrating agent, such as a mixture of nitric acid and acetic anhydride, at low temperatures (0–5 °C).[4][6] This method can produce yields of around 36-46%.[4]

What is the appearance and solubility of this compound?

Pure this compound is a pale yellow crystalline powder.[4] It is slightly soluble in water but soluble in organic solvents like methanol.

What are the key safety precautions when synthesizing this compound?

  • When working with nitric acid and acetic anhydride for the nitration of cinnamaldehyde, the reaction is highly exothermic and must be performed at low temperatures with slow addition of the nitrating agent to prevent runaway reactions.[6]

  • 2-Nitrobenzaldehyde and this compound are harmful and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Work in a well-ventilated fume hood.

Data Presentation: Reaction Condition Comparison

ParameterMethod 1: Claisen-Schmidt CondensationMethod 2: Nitration of CinnamaldehydeReference(s)
Starting Materials 2-Nitrobenzaldehyde, AcetaldehydeCinnamaldehyde, Nitric Acid, Acetic Anhydride[4]
Catalyst/Reagent Base (e.g., NaOH, KOH)Glacial Acetic Acid[1][6]
Solvent Ethanol, Methanol/WaterAcetic Anhydride[1][6]
Temperature Typically 0-25°C0-5°C[1][6]
Reaction Time 2-4 hours3-4 hours (addition), then stand for 2 days[1][6]
Reported Yield Variable (can be low due to side reactions)36-46%[1][4]

Experimental Protocols

Method 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on the principles of the Claisen-Schmidt condensation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde in ethanol. Cool the flask in an ice bath.

  • Base Addition: Prepare a dilute solution of sodium hydroxide in water (e.g., 10% w/v). Slowly add the base solution to the stirred 2-nitrobenzaldehyde solution while maintaining a low temperature.

  • Acetaldehyde Addition: In a dropping funnel, dilute acetaldehyde with a small amount of ethanol. Add the acetaldehyde solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains low.[1]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain pure this compound.

Method 2: Synthesis of this compound via Nitration of Cinnamaldehyde

This protocol is adapted from established literature procedures.[6]

  • Preparation: In a three-necked round-bottom flask fitted with a dropping funnel and a mechanical stirrer, dissolve freshly distilled cinnamaldehyde (0.42 mole) in 225 ml of acetic anhydride. Cool the flask in an ice-salt mixture to 0-5 °C.

  • Nitration: Prepare a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid. Add this solution slowly through the dropping funnel to the stirred cinnamaldehyde solution over 3-4 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then let it stand for 2 days.

  • Precipitation: Cool the solution and cautiously add 20% hydrochloric acid until a yellow precipitate begins to form. A significant amount of heat is evolved during this step due to the hydrolysis of acetic anhydride, so cooling is essential.[6]

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the light-yellow needles by vacuum filtration and dry them in the air.

  • Purification: The product is often pure enough for most uses. For higher purity, it can be recrystallized from 95% ethanol.[6]

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_tlc Analyze Reaction Mixture by TLC start->check_tlc unreacted_sm Significant Unreacted Starting Material? check_tlc->unreacted_sm byproducts Presence of Major Byproducts? check_tlc->byproducts unreacted_sm->byproducts No catalyst_issue Check Catalyst Activity and Amount unreacted_sm->catalyst_issue Yes temp_issue Optimize Reaction Temperature unreacted_sm->temp_issue Yes time_issue Increase Reaction Time unreacted_sm->time_issue Yes cannizzaro Cannizzaro Reaction Likely (2-nitrobenzaldehyde + strong base) byproducts->cannizzaro Yes self_condensation Acetaldehyde Self-Condensation byproducts->self_condensation Yes purification_issue Review Purification Method byproducts->purification_issue No end Improved Yield catalyst_issue->end temp_issue->end time_issue->end use_milder_base Use Milder Base cannizzaro->use_milder_base slow_addition Slowly Add Acetaldehyde self_condensation->slow_addition use_milder_base->end slow_addition->end recrystallize Recrystallize Product purification_issue->recrystallize chromatography Perform Column Chromatography purification_issue->chromatography recrystallize->end chromatography->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Claisen_Schmidt_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions nitrobenz 2-Nitrobenzaldehyde intermediate Aldol Adduct nitrobenz->intermediate Nucleophilic Attack acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate Base (OH-) enolate->intermediate product This compound intermediate->product - H2O cannizzaro_reac Cannizzaro Reaction cannizzaro_prod 2-Nitrobenzyl alcohol + 2-Nitrobenzoic acid cannizzaro_reac->cannizzaro_prod self_cond_reac Self-Condensation self_cond_prod Polyaldol Products self_cond_reac->self_cond_prod nitrobenz_side 2-Nitrobenzaldehyde nitrobenz_side->cannizzaro_reac Strong Base acetaldehyde_side Acetaldehyde acetaldehyde_side->self_cond_reac Base

Caption: Reaction pathway for this compound synthesis via Claisen-Schmidt condensation.

References

Side product formation in the nitration of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of cinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when nitrating cinnamaldehyde?

The major products of the electrophilic nitration of cinnamaldehyde are typically the ortho (o-nitrocinnamaldehyde) and para (p-nitrocinnamaldehyde) isomers. The distribution of these isomers is highly dependent on the reaction conditions, particularly the nitrating agent and solvent system used.[1][2]

Q2: What are the common side products observed in the nitration of cinnamaldehyde?

Common side products include:

  • Positional Isomers: Formation of a mixture of o- and p-nitrocinnamaldehyde is common.[1]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can lead to the formation of nitrocinnamic acid. Cinnamaldehyde itself can be readily oxidized by air to form cinnamic acid, which should be removed before starting the reaction.[1]

  • Polymeric/Tarry Materials: The reaction can sometimes produce a dark, oily, or tarry substance, especially under harsh conditions or during workup, which can complicate product isolation.[3]

  • Dinitrated Products: Although less common with controlled stoichiometry, over-nitration can lead to dinitrated cinnamaldehyde derivatives.[4]

  • Addition-Elimination Products: Under certain conditions, reactions at the alkene side chain can occur, leading to products like nitro-alcohols or α-nitro-β-(nitrophenyl)acrylates.[5]

Q3: How do reaction conditions affect the ratio of ortho to para isomers?

The regioselectivity of the nitration is significantly influenced by the reaction medium.

  • Acetic Anhydride: Using a mixture of nitric acid in acetic anhydride tends to strongly favor the formation of o-nitrocinnamaldehyde, sometimes yielding it as the sole product.[1][2] This is often attributed to the formation of a complex between cinnamaldehyde and acetic anhydride.

  • Sulfuric Acid: A nitrating mixture of potassium nitrate in concentrated sulfuric acid typically yields a mixture of both o- and p-nitrocinnamaldehyde.[1][3]

Q4: Why is temperature control so critical during the nitration of cinnamaldehyde?

Nitration reactions are highly exothermic.[4] Maintaining a low and constant temperature (typically 0–5 °C) is crucial for several reasons:

  • To prevent over-nitration: Higher temperatures can increase the rate of reaction, leading to the formation of undesired dinitrated products.[4]

  • To minimize side reactions: Elevated temperatures can promote oxidation of the aldehyde group and the formation of polymeric or tarry byproducts.[4]

  • To ensure safety: Uncontrolled temperature increases can lead to a runaway reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of desired product 1. Inactive nitrating agent. 2. Impure starting cinnamaldehyde (e.g., oxidized to cinnamic acid). 3. Reaction temperature too low.1. Use fresh, concentrated nitric acid. 2. Use freshly distilled cinnamaldehyde.[1] 3. Ensure the reaction is allowed to proceed at the specified temperature for the recommended time.
Formation of a dark, oily, or tarry substance ("gunk") 1. Reaction temperature was too high. 2. Nitrating agent added too quickly. 3. Impurities in the starting material. 4. Vigorous decomposition during workup.[3]1. Maintain strict temperature control (e.g., 0-5 °C) using an ice-salt bath.[1] 2. Add the nitrating agent dropwise with efficient stirring over a prolonged period (e.g., 3-4 hours).[1] 3. Purify cinnamaldehyde by distillation before use. 4. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat.
Excessive foaming during workup Liberation of dissolved nitrogen oxides (e.g., NO₂) upon dilution of the acidic reaction mixture.[3]Perform the workup in a large beaker within a fume hood. Add the reaction mixture to ice/water very slowly and with efficient stirring to allow for the controlled release of gases.
Product is a mixture of isomers that are difficult to separate The chosen reaction conditions (e.g., KNO₃/H₂SO₄) inherently produce a mixture of o- and p-isomers.[1]1. For selective synthesis of o-nitrocinnamaldehyde, use the nitric acid/acetic anhydride method.[1][2] 2. If a mixture is obtained, attempt purification by fractional crystallization from a suitable solvent like ethanol.[1] Column chromatography may also be an option, but separation can be challenging due to similar polarities.[6]
Product is contaminated with a carboxylic acid Oxidation of the aldehyde group during the reaction or from using oxidized starting material.1. Ensure starting cinnamaldehyde is pure. 2. Maintain low reaction temperatures. 3. During workup, a wash with a dilute sodium bicarbonate solution can help remove acidic impurities.

Experimental Protocols

Protocol 1: Selective Synthesis of o-Nitrocinnamaldehyde

This protocol is adapted from Organic Syntheses and favors the formation of the ortho isomer.[1]

Materials:

  • Freshly distilled cinnamaldehyde

  • Acetic anhydride

  • Concentrated nitric acid (sp. gr. 1.42)

  • Glacial acetic acid

  • 20% Hydrochloric acid

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, add 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride.

  • Cool the flask in an ice-salt mixture until the solution temperature reaches 0–5 °C.

  • Slowly add a solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel over 3–4 hours, maintaining the temperature below 5 °C with constant stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then let it stand for 2 days.

  • Cool the solution in an ice bath and cautiously add 20% hydrochloric acid until a precipitate begins to form. A significant amount of heat is evolved during this step due to the hydrolysis of acetic anhydride.

  • Stop the acid addition and allow the mixture to cool in an ice bath or refrigerator to complete the precipitation.

  • Collect the light-yellow needles of o-nitrocinnamaldehyde by suction filtration on a Büchner funnel and dry them in the air.

  • The product can be further purified by recrystallization from 95% ethanol.

Quantitative Data:

Product Yield Melting Point (crude) Melting Point (recrystallized)

| o-Nitrocinnamaldehyde | 36–46% | 125–127 °C | 126–127.5 °C |

Data sourced from Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 31, p.77 (1951).[1]

Visualizations

ReactionPathway cluster_products Products Cinnamaldehyde Cinnamaldehyde o_Nitro o-Nitrocinnamaldehyde (Major Product in Ac₂O) Cinnamaldehyde->o_Nitro p_Nitro p-Nitrocinnamaldehyde (Side Product) Cinnamaldehyde->p_Nitro Oxidation Nitrocinnamic Acid (Oxidation Side Product) Cinnamaldehyde->Oxidation Polymer Tarry Byproducts Cinnamaldehyde->Polymer Nitronium Nitronium Ion (NO₂⁺) Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) Reagents->Nitronium Generates

Caption: Reaction pathway for the nitration of cinnamaldehyde.

TroubleshootingWorkflow Start Start: Low Yield or Impure Product CheckTemp Was Temperature Maintained at 0-5°C? Start->CheckTemp CheckReagents Were Reagents Fresh? (Distilled Cinnamaldehyde, Conc. HNO₃) CheckTemp->CheckReagents Yes HighTemp High Temp leads to Side Products (Tar, Oxidation) CheckTemp->HighTemp No CheckAddition Was Nitrating Agent Added Slowly? CheckReagents->CheckAddition Yes ImpureReagents Impure Reagents lead to Side Reactions & Low Yield CheckReagents->ImpureReagents No FastAddition Fast Addition causes Exotherm & Side Products CheckAddition->FastAddition No Purify Purify Product: Recrystallization (Ethanol) or Column Chromatography CheckAddition->Purify Yes HighTemp->Purify ImpureReagents->Purify FastAddition->Purify

Caption: Troubleshooting workflow for cinnamaldehyde nitration.

References

Technical Support Center: Purification of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of 2-nitrocinnamaldehyde via recrystallization. It includes detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound? A1: this compound is typically a pale yellow to yellow-brown crystalline powder.[1][2] Key properties are summarized in the table below.

Q2: What is the recommended solvent for recrystallizing this compound? A2: this compound is soluble in methanol and insoluble in water.[1][3] Therefore, methanol or ethanol are common choices for single-solvent recrystallization. A mixed-solvent system, such as ethanol/water or methanol/water, can also be highly effective.

Q3: What are the ideal storage conditions for purified this compound? A3: The compound is air-sensitive.[1][3] It should be stored in a tightly sealed container under an inert gas, in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures range from 2-8°C.[4]

Q4: What are common impurities found in crude this compound? A4: Impurities often depend on the synthetic route. If prepared by the nitration of cinnamaldehyde, the para-nitro isomer (4-nitrocinnamaldehyde) can be a significant byproduct.[2] Unreacted starting materials, such as 2-nitrobenzaldehyde or acetaldehyde, may also be present.[2][5]

Q5: How can I verify the purity of my recrystallized product? A5: The most common method for assessing purity after recrystallization is melting point determination. A sharp melting point range close to the literature value indicates high purity.[6] A broad or depressed melting point range suggests the presence of residual impurities.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₇NO₃[1][7]
Molecular Weight 177.16 g/mol [4][7]
Appearance Light yellow to yellow-brown crystals or powder[1]
Melting Point 125-129 °C[3][7]
Solubility Soluble in methanol; Insoluble in water[1][3]
CAS Number 1466-88-2[1][7]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemTypeRationale
Ethanol or Methanol Single SolventThe compound has high solubility at elevated temperatures and lower solubility at room temperature in these solvents.
Ethanol/Water Mixed SolventThis compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water), allowing for precise control of crystallization.
Acetone/Hexane Mixed SolventOffers a good polarity differential; the compound is soluble in acetone and less soluble in hexane.[8]

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start: Crude this compound choose_solvent Select Appropriate Solvent (e.g., Ethanol, Ethanol/Water) start->choose_solvent dissolve Add minimum amount of boiling solvent to crude solid choose_solvent->dissolve check_dissolved Is solid fully dissolved? dissolve->check_dissolved add_solvent Add more hot solvent dropwise check_dissolved->add_solvent No cool_slowly Allow solution to cool slowly to room temperature check_dissolved->cool_slowly Yes add_solvent->dissolve check_crystals Are crystals forming? cool_slowly->check_crystals induce_crystals Troubleshoot: Induce Crystallization (scratch flask, seed crystal) check_crystals->induce_crystals No ice_bath Cool further in an ice bath check_crystals->ice_bath Yes induce_crystals->ice_bath filtration Collect crystals by vacuum filtration ice_bath->filtration wash_dry Wash with cold solvent & Dry filtration->wash_dry end_product Purified Product wash_dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Experimental Protocol: Recrystallization from Ethanol

This protocol details the purification of crude this compound using ethanol as the recrystallizing solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Preparation: Place the crude this compound solid into an appropriately sized Erlenmeyer flask.

  • Solvent Addition: Add a small volume of ethanol to the flask, just enough to cover the solid.

  • Dissolution: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.[6] Note: It is crucial to use the minimum amount of hot solvent required for complete dissolution to ensure maximum recovery.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.[9] Slow cooling is essential for the formation of pure, well-defined crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the purified compound from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the sample is highly impure.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool again, perhaps more slowly.[11] If the problem persists, consider using a different solvent with a lower boiling point.

Q: No crystals have formed after the solution cooled to room temperature. What went wrong? A: This typically indicates that too much solvent was used, and the solution is not supersaturated.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The tiny glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" of pure this compound to initiate crystal growth.[11]

  • Solution 2 (Reduce Solvent): If induction fails, gently heat the solution to boil off some of the solvent. Then, allow it to cool again.[11]

Q: The crystals formed almost instantly as soon as I removed the flask from the heat. Is this a problem? A: Yes, this is known as "crashing out." Rapid crystallization is undesirable because it can trap impurities within the crystal lattice, defeating the purpose of the purification.[11]

  • Solution: Place the flask back on the heat source, add a small amount (1-2 mL) of extra solvent to fully redissolve the solid, and ensure the cooling process is much slower.[11] You can insulate the flask to slow down heat loss.

Q: My final yield of purified product is very low. How can I improve it? A: A low yield can result from several factors:

  • Using too much solvent: The most common cause. A significant amount of the product will remain dissolved in the mother liquor even after cooling. Ensure you use the absolute minimum amount of hot solvent.

  • Incomplete crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize precipitation.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), some product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

References

Optimizing reaction conditions for 2-Nitrocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-nitrocinnamaldehyde. It includes frequently asked questions and a troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes for this compound:

  • Nitration of Cinnamaldehyde : This method involves the direct nitration of cinnamaldehyde, typically using a mixture of nitric acid and acetic anhydride at low temperatures (0–5 °C).[1][2]

  • Claisen-Schmidt Condensation : This is a base-catalyzed condensation reaction between 2-nitrobenzaldehyde and acetaldehyde.[1][3]

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yields can vary depending on the chosen method and optimization of reaction conditions. For the nitration of cinnamaldehyde, yields are typically in the range of 36-46%.[1][2] Some lab-scale syntheses have reported yields as low as 26%.[4] Optimized commercial processes for similar reactions can achieve much higher yields.[5]

Q3: What are the physical properties of this compound?

A3: this compound is a pale yellow crystalline powder.[1] It is slightly soluble in water and has a melting point between 124°C and 127°C.[1][2]

Q4: How can I purify the final product?

A4: The crude product can be purified by recrystallization, commonly using 95% ethanol.[2][6] This method is effective for removing unreacted starting materials and most side products, yielding a nearly white, pure product.[2]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can result from several factors. Common issues include:

  • Side Reactions : In the Claisen-Schmidt condensation, unwanted side reactions can occur, such as the Cannizzaro reaction of 2-nitrobenzaldehyde (especially with strong bases) or the self-condensation of acetaldehyde.[5]

  • Incomplete Reaction : The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Suboptimal Temperature : Temperature control is critical, particularly for the nitration of cinnamaldehyde, which must be kept below 5°C to minimize side product formation.[2][5]

  • Impure Starting Materials : Cinnamaldehyde can readily oxidize in the air to form cinnamic acid. Using freshly distilled cinnamaldehyde is recommended.[2]

  • Losses During Workup and Purification : Significant amounts of product can be lost during extraction, filtration, and recrystallization steps if not performed carefully.[7]

Q2: My final product is contaminated with a para-nitro isomer. How can this be avoided?

A2: The formation of the para-nitro compound is a known issue when nitrating cinnamaldehyde, especially when using a nitrate salt and sulfuric acid.[1] The method utilizing nitric acid in acetic anhydride is reported to yield o-nitrocinnamaldehyde as the primary product.[2] Careful control of the reaction temperature (0-5°C) and slow addition of the nitrating agent are crucial to maximize the yield of the desired ortho-isomer.[2]

Q3: The reaction mixture turned dark or produced a lot of tar-like substances. What went wrong?

A3: Darkening of the reaction mixture or polymerization can be caused by:

  • Excessively High Temperatures : Letting the temperature rise, especially during the addition of reagents, can lead to decomposition and polymerization.[2]

  • Use of Strong Bases : In the Claisen-Schmidt condensation, strong bases can promote side reactions and polymerization. Using a milder base like sodium carbonate may help.[5]

  • Incorrect Reagent Addition : For the Claisen-Schmidt reaction, the slow, controlled addition of acetaldehyde to the mixture of 2-nitrobenzaldehyde and base is recommended to prevent self-condensation.[5]

Q4: The product does not crystallize properly during purification. What should I do?

A4: Difficulty with crystallization can be due to the presence of impurities.

  • Ensure Purity : If the product is oily or refuses to crystallize, it may be necessary to perform an initial purification step, such as column chromatography, to remove significant impurities before attempting recrystallization.

  • Proper Solvent : Ensure you are using the correct solvent and the appropriate volume. For this compound, 95% ethanol is commonly used.[2]

  • Induce Crystallization : If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Properties

ParameterNitration of CinnamaldehydeClaisen-Schmidt Condensation
Starting Materials Cinnamaldehyde, Nitric Acid, Acetic Anhydride2-Nitrobenzaldehyde, Acetaldehyde
Catalyst/Base N/A (Acid-mediated)Typically a base (e.g., NaOH)
Reaction Temperature 0–5 °C[1][2]Often performed at low temperatures (e.g., ice bath)[5][6]
Typical Yield 36–46%[1][2]Varies; can be affected by side reactions[5]
Product Appearance Pale yellow crystalline powder[1]Pale yellow crystalline powder
Melting Point 124–127 °C[1][2]124–127 °C
Common Purification Recrystallization from 95% ethanol[2]Recrystallization[6]

Experimental Protocols

Protocol 1: Synthesis via Nitration of Cinnamaldehyde [2]

  • Preparation : In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 55.5 g (0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride.

  • Cooling : Cool the flask in an ice-salt bath until the internal temperature of the solution reaches 0–5 °C.

  • Nitration : Slowly add a pre-prepared solution of 18 ml of concentrated nitric acid in 50 ml of glacial acetic acid through the dropping funnel. The addition should be done over 3–4 hours, ensuring the temperature is maintained below 5 °C with vigorous stirring.

  • Warming and Standing : After the addition is complete, allow the mixture to warm slowly to room temperature. Then, stopper the flask and let the reaction mixture stand for 2 days.

  • Precipitation : Cool the reaction mixture in an ice bath. Cautiously add 20% hydrochloric acid until a yellow precipitate begins to form. Be aware that this hydrolysis is exothermic.

  • Isolation : Allow the solution to cool completely in an ice bath or refrigerator to ensure full precipitation. Collect the light-yellow needles by filtration on a Büchner funnel and let them air dry.

  • Purification : The crude product can be recrystallized from 95% ethanol to yield a nearly white product with a melting point of 126–127.5 °C.

Protocol 2: Synthesis via Claisen-Schmidt Condensation (General Procedure) [5][6]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitrobenzaldehyde in ethanol.

  • Cooling : Cool the flask in an ice bath to lower the temperature of the solution.

  • Base Addition : Slowly add a dilute aqueous solution of a base (e.g., 10% NaOH) to the stirred 2-nitrobenzaldehyde solution while maintaining the low temperature.

  • Acetaldehyde Addition : Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains low.

  • Reaction : After the addition is complete, continue stirring the mixture in the ice bath for a specified time or until TLC indicates the consumption of the starting material.

  • Workup : Transfer the mixture to a separatory funnel. Extract the product using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Cinnamaldehyde and Acetic Anhydride start->reagents cool Cool to 0-5 °C in Ice-Salt Bath reagents->cool add_nitric Slowly Add HNO3 in Acetic Acid (3-4h) (Keep Temp < 5°C) cool->add_nitric warm Warm to Room Temp add_nitric->warm stand Let Stand for 2 Days warm->stand precipitate Precipitate with 20% HCl stand->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from 95% Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for this compound synthesis via nitration.

References

Technical Support Center: Synthesis of 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of 2-Nitrocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Nitration of Cinnamaldehyde: This method involves the direct nitration of cinnamaldehyde using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid.[1][2]

  • Claisen-Schmidt Condensation: This is a base-catalyzed condensation reaction between 2-nitrobenzaldehyde and acetaldehyde.[1][3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields for the synthesis of this compound can vary depending on the method and specific reaction conditions. Yields for the nitration of cinnamaldehyde are often in the range of 26% to 46%.[1][2][5][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of this compound can arise from several factors, primarily related to reaction conditions and reagent quality.

Potential Causes and Solutions:

  • Inadequate Temperature Control (Nitration Method): The nitration of cinnamaldehyde is highly exothermic. If the temperature rises above the optimal range of 0-5 °C, side reactions, including the formation of byproducts and decomposition of the starting material or product, can occur, leading to a lower yield.[1][2]

    • Solution: Use an efficient cooling bath (e.g., ice-salt bath) and add the nitrating agent slowly and dropwise while vigorously stirring to ensure uniform temperature distribution.[2]

  • Formation of Para-Isomer: Nitration of cinnamaldehyde can also produce the undesired para-nitro isomer, which reduces the yield of the desired ortho-nitro product.[1]

    • Solution: The use of acetic anhydride as the solvent and dehydrating agent is reported to favor the formation of the ortho-isomer.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the recommended reaction time is followed. For the nitration of cinnamaldehyde, a stirring time of 3-4 hours at 0-5 °C is suggested.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Moisture in Reagents: The presence of water can interfere with the nitrating agent and lead to lower yields.

    • Solution: Use freshly distilled cinnamaldehyde and anhydrous acetic anhydride.[7]

Issue 2: Product is Impure or Contaminated

Q: My final product of this compound appears to be impure. What are the likely contaminants and how can I purify it?

A: Impurities in the final product are a common issue and can often be identified by a lower-than-expected melting point or the presence of multiple spots on a TLC plate.

Common Impurities and Purification Methods:

  • Unreacted Cinnamaldehyde: If the reaction is incomplete, the final product may be contaminated with the starting material.

  • Para-Nitrocinnamaldehyde: As mentioned, this is a common byproduct in the nitration of cinnamaldehyde.

  • Side-Reaction Products: Various side reactions can lead to a range of impurities.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.[2][8]

  • Dissolution: Dissolve the impure solid in a minimum amount of a hot solvent. Ethanol is a commonly used solvent for recrystallizing this compound.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

Synthesis MethodKey ReagentsTemperature (°C)Reported Yield (%)Reference
Nitration of CinnamaldehydeCinnamaldehyde, Nitric Acid, Acetic Anhydride0-536-46[1]
Nitration of CinnamaldehydeCinnamaldehyde, Nitric Acid, Acetic Anhydride, Acetic Acid0-526[2][5][6]
Claisen-Schmidt Condensation2-Nitrobenzaldehyde, AcetaldehydeNot SpecifiedNot Specified[1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Nitration of Cinnamaldehyde

This protocol is adapted from established procedures.[2][7]

Materials:

  • Cinnamaldehyde

  • Acetic Anhydride

  • Concentrated Nitric Acid (65%)

  • Glacial Acetic Acid

  • 20% Hydrochloric Acid

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add cinnamaldehyde (11 g) to acetic anhydride (45 mL).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly and dropwise, add concentrated nitric acid (3.6 mL) to the mixture. It is crucial to maintain the temperature below 5 °C during this addition.

  • After the complete addition of nitric acid, add glacial acetic acid (5 mL).

  • Continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

  • Upon completion, slowly add 20% hydrochloric acid until no more yellow precipitate forms.

  • Isolate the crude this compound by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Mix Cinnamaldehyde & Acetic Anhydride cool Cool to 0-5 °C start->cool add_hno3 Add Nitric Acid Dropwise cool->add_hno3 Maintain T < 5 °C add_hoac Add Glacial Acetic Acid add_hno3->add_hoac stir Stir for 3-4 hours at 0-5 °C add_hoac->stir precipitate Precipitate with 20% HCl stir->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Product recrystallize->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_temp Was reaction temperature maintained at 0-5 °C? start->check_temp check_time Was the reaction time sufficient (3-4 hours)? check_temp->check_time Yes solution_temp Improve cooling and add nitrating agent slower. check_temp->solution_temp No check_reagents Were anhydrous reagents and fresh cinnamaldehyde used? check_time->check_reagents Yes solution_time Increase reaction time and monitor by TLC. check_time->solution_time No check_purification Was the product properly purified? check_reagents->check_purification Yes solution_reagents Use dry solvents and freshly distilled starting material. check_reagents->solution_reagents No solution_purification Recrystallize from a suitable solvent like ethanol. check_purification->solution_purification No success Improved Yield and Purity check_purification->success Yes solution_temp->success solution_time->success solution_reagents->success solution_purification->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Improving the yield of the Baeyer-Emmerling indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Baeyer-Emmerling indole synthesis. The content is structured to address specific issues that may be encountered during experimentation, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Baeyer-Emmerling indole synthesis?

The Baeyer-Emmerling indole synthesis is a method for preparing indoles from ortho-nitrocinnamic acid. The reaction involves the reduction of the nitro group and subsequent cyclization in a strongly basic solution, typically using iron powder as the reducing agent.[1]

Q2: What is the fundamental reaction mechanism?

The reaction proceeds through two key steps:

  • Reduction: The nitro group of o-nitrocinnamic acid is reduced to a nitroso group by the iron powder.

  • Condensation and Decarboxylation: The nitrogen of the nitroso group then condenses with a carbon on the alkene chain, leading to the formation of a five-membered ring with the loss of a water molecule. Subsequent decarboxylation results in the final indole product.[1]

Q3: My reaction is not proceeding to completion. What are the possible causes?

Incomplete conversion can be due to several factors:

  • Insufficient Reducing Agent: The iron powder may be of low quality, or an insufficient amount may have been used.

  • Low Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.

  • Poor Solubility of Starting Material: The o-nitrocinnamic acid may not be sufficiently soluble in the reaction medium.

Q4: The yield of my reaction is consistently low. How can I improve it?

Low yields are a common issue. Consider the following to improve your results:

  • Purity of Starting Materials: Ensure the o-nitrocinnamic acid is pure, as impurities can interfere with the reaction.

  • Activation of Iron Powder: Pre-treating the iron powder with a dilute acid wash can remove surface oxides and improve its reactivity.

  • Optimization of Base Concentration: The strength of the basic solution is critical. A systematic optimization of the base concentration can lead to improved yields.

  • Temperature Control: Overheating can lead to decomposition of the starting material or product. Careful temperature control is essential.

Q5: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Common side reactions may include the over-reduction of the nitro group or polymerization of the starting material or product under the harsh basic conditions. To minimize these:

  • Control Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid prolonged reaction times after the starting material has been consumed.

  • Incremental Addition of Reagents: Adding the iron powder in portions can help to control the reaction rate and temperature, potentially reducing side reactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive iron powder.Activate the iron powder by washing with dilute HCl, followed by water and ethanol, and dry under vacuum before use.
Insufficiently basic conditions.Increase the concentration of the base (e.g., NaOH or KOH) in a stepwise manner.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Low Yield Over-reduction of the nitro group.Consider using a milder reducing agent or carefully control the stoichiometry of the iron powder.
Decomposition of the product.Ensure the reaction is worked up promptly upon completion. Lowering the reaction temperature may also be beneficial.
Inefficient stirring.Use a mechanical stirrer to ensure the heterogeneous mixture is well-agitated.
Formation of Tarry Byproducts Polymerization reactions.Decrease the reaction temperature and consider a slower, portion-wise addition of the reducing agent.
Reaction time is too long.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.
Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Baseline Protocol for Baeyer-Emmerling Indole Synthesis

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-nitrocinnamic acid (1 equivalent) in a 2M aqueous solution of sodium hydroxide.

  • Addition of Reducing Agent: Heat the solution to the desired temperature (e.g., 80-100 °C). Add finely powdered iron (3-5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise uncontrollably.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the iron salts and wash the filter cake with a small amount of water and the chosen extraction solvent.

  • Extraction: Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Entry Reducing Agent (Equivalents) Base Concentration (M) Temperature (°C) Reaction Time (h) Yield (%)
1Iron Powder (3)1.080635
2Iron Powder (5)1.080645
3Iron Powder (5)2.080460
4Iron Powder (5)2.0100455
5Activated Iron Powder (5)2.080475

Visualizations

experimental_workflow start Start dissolve Dissolve o-nitrocinnamic acid in NaOH solution start->dissolve heat Heat to 80-100 °C dissolve->heat add_fe Add Iron Powder (portion-wise) heat->add_fe stir Stir and Monitor (TLC/LC-MS) add_fe->stir cool Cool to Room Temperature stir->cool filter Filter to remove iron salts cool->filter extract Extract with Organic Solvent filter->extract purify Dry, Concentrate, and Purify extract->purify end End Product (Indole) purify->end

Caption: Experimental workflow for the Baeyer-Emmerling indole synthesis.

troubleshooting_logic start Low Yield? check_reagents Check Purity of Starting Materials start->check_reagents check_fe Is Iron Powder Active? start->check_fe activate_fe Activate Iron with Acid Wash check_fe->activate_fe No optimize_base Optimize Base Concentration check_fe->optimize_base Yes activate_fe->start Retry optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time

Caption: Logical relationship for troubleshooting low yield in the synthesis.

References

Stability of 2-Nitrocinnamaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-nitrocinnamaldehyde in various laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for solid this compound?

A1: Solid this compound is known to be sensitive to air and light.[1] To ensure its integrity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, and dark place.[2]

Q2: How stable is this compound in common laboratory solvents?

A2: While specific quantitative stability data for this compound in various solvents is not extensively available in the literature, its stability can be inferred from its structural parent, cinnamaldehyde, and general knowledge of nitroaromatic compounds. Cinnamaldehyde is susceptible to oxidation, especially when exposed to air and light, which converts the aldehyde group to a carboxylic acid.[3][4] Therefore, solutions of this compound are also expected to be prone to degradation. For optimal stability, it is recommended to prepare solutions fresh before use and to minimize their exposure to air and light.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-nitrocinnamic acid.[3] This is a common degradation pathway for aldehydes and is accelerated by exposure to oxygen.[4]

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.[5]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule may undergo hydrolysis or other reactions. For instance, cinnamaldehyde can undergo retro-aldol condensation in the presence of a strong base.[6]

  • Reaction with Nucleophiles: The electrophilic nature of the aldehyde and the α,β-unsaturated system makes this compound reactive towards nucleophiles.[7][8] This is particularly relevant in the context of biological assays where components of the buffer or media could be nucleophilic.

Q4: Are there any known biological signaling pathways affected by this compound or related compounds?

A4: While specific signaling pathways for this compound are not well-documented, its parent compound, cinnamaldehyde, has been shown to influence key cellular signaling pathways. For example, cinnamaldehyde can promote angiogenesis by up-regulating the PI3K/AKT and MAPK signaling pathways.[9] It has also been reported to impact pathways related to programmed cell death in cancer cells.[10] It is plausible that this compound could interact with similar pathways, although the presence of the nitro group could significantly alter its biological activity.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay buffer. Buffers with a slightly basic pH or containing nucleophilic components could promote degradation.[11]

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) immediately before each experiment.

    • Minimize the time the compound is in the aqueous assay buffer before measurements are taken.

    • Perform a control experiment to assess the stability of this compound in the assay buffer over the time course of the experiment. This can be done by analyzing the buffer solution containing the compound by HPLC at different time points.

Issue 2: Appearance of unknown peaks in HPLC analysis of stored solutions.

  • Possible Cause: Degradation of this compound over time.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak as this compound using a fresh, solid standard.

    • The primary degradation product is likely 2-nitrocinnamic acid due to oxidation.[3] If a standard is available, compare the retention time of the unknown peak with that of 2-nitrocinnamic acid.

    • To prevent degradation, store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Overlaying the solution with an inert gas before sealing can also help.

Data Presentation

Table 1: Predicted Stability of this compound in Common Solvents

SolventPredicted StabilityPotential Degradation PathwaysRecommendations
Methanol ModerateProne to oxidation.Prepare fresh solutions. Store protected from light and air.
Ethanol ModerateProne to oxidation.Prepare fresh solutions. Store protected from light and air.
DMSO Relatively StableGenerally a good solvent for storage of stock solutions.Store at low temperatures in aliquots. Minimize water content.
Acetonitrile Relatively StableStable under normal use.[12]A good co-solvent for HPLC analysis.
Aqueous Buffers VariableHighly dependent on pH and buffer components. Prone to hydrolysis and reaction with nucleophiles.Prepare fresh for immediate use. Assess stability in the specific buffer.

Disclaimer: The stability information in this table is based on general chemical principles and data from structurally related compounds. It is recommended to perform specific stability studies for your experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a portion in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

4. Sample Analysis by HPLC:

  • Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products. The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.

Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for a forced degradation study of this compound.

G Potential Signaling Pathways Influenced by Cinnamaldehyde Derivatives cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects compound This compound (or related derivatives) pi3k PI3K compound->pi3k activates ras Ras compound->ras activates akt AKT pi3k->akt angiogenesis Angiogenesis akt->angiogenesis proliferation Cell Proliferation akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis erk->apoptosis regulates

Caption: Potential signaling pathways influenced by cinnamaldehyde derivatives.[9][10]

References

Removal of 4-Nitrocinnamaldehyde impurity from 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 4-nitrocinnamaldehyde impurity from 2-nitrocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is 4-nitrocinnamaldehyde often present as an impurity in this compound?

A1: The presence of 4-nitrocinnamaldehyde as an impurity is typically a result of the synthesis method. Direct nitration of cinnamaldehyde, for instance using nitric acid in sulfuric acid, can yield both the ortho (2-nitro) and para (4-nitro) isomers.[1][2] While some methods favor the formation of the ortho isomer, the para isomer is a common side product.[1]

Q2: What are the primary laboratory-scale methods for removing the 4-nitrocinnamaldehyde impurity?

A2: The most common and effective methods for purifying this compound at a laboratory scale are recrystallization and column chromatography. The choice between them depends on the impurity level, the required purity, and the scale of the purification.

Q3: Is distillation a viable method for separating these isomers?

A3: Distillation is not recommended for separating nitrocinnamaldehyde isomers. These compounds have high boiling points that are close to their decomposition temperatures, creating a significant safety risk of uncontrollable decomposition or potential explosion.[3][4] Furthermore, the process would be highly energy-intensive.[3][4]

Q4: How does recrystallization work for this specific separation?

A4: Recrystallization is a purification technique for solids based on differences in solubility.[5][6] The principle is to dissolve the impure mixture in a minimum amount of a hot solvent in which the desired compound (this compound) is soluble, but the impurity (4-nitrocinnamaldehyde) is either much more soluble or much less soluble.[7] Upon cooling, the less soluble compound will crystallize out in a purer form, leaving the impurity in the solvent.[7][8] For this compound, 95% ethanol has been reported as an effective recrystallization solvent.[2]

Q5: What type of chromatography is most suitable for separating these positional isomers?

A5: For positional isomers like 2- and 4-nitrocinnamaldehyde, normal-phase column chromatography using silica gel is a very effective technique.[9] The separation is based on the differential adsorption of the isomers to the stationary phase (silica gel) and their solubility in the mobile phase.[10] High-Performance Liquid Chromatography (HPLC) with a phenyl hydride column can also be effective for resolving positional isomers of aromatic compounds.[11]

Troubleshooting Guides

Issue 1: Recrystallization results in low yield or poor purity.
Potential Cause Troubleshooting Step
Incorrect Solvent The solubility profile is not ideal. The desired compound should be highly soluble in the hot solvent but poorly soluble when cold.[5] Screen alternative solvents or solvent mixtures (e.g., ethanol-water, hexane-ethyl acetate).
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Too Much Solvent Used Using an excessive amount of solvent will keep the desired product dissolved even after cooling, leading to low recovery. Use only the minimum amount of boiling solvent required to fully dissolve the solid.[7]
"Oiling Out" The compound separates as a liquid instead of crystals. This occurs if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Issue 2: Poor separation of isomers during column chromatography.
Potential Cause Troubleshooting Step
Incorrect Mobile Phase (Eluent) The polarity of the eluent is critical. If polarity is too high, both isomers will elute quickly with no separation. If too low, they will not move down the column.
Solution: First, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation between the spots of the two isomers.[10]
Column Overloading Too much sample was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap. Use a larger column or reduce the amount of sample loaded.
Poor Column Packing Channels or cracks in the silica gel bed lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.
Fractions Collected are Too Large Large fraction volumes can contain both isomers, even if they were separated on the column. Collect smaller fractions and analyze them by TLC to identify the pure fractions before combining them.

Data Presentation

Table 1: Physical Properties of Nitrocinnamaldehyde Isomers

PropertyThis compound (Product)4-Nitrocinnamaldehyde (Impurity)
Appearance Pale yellow crystalline powder[1]-
Molecular Formula C₉H₇NO₃[1]O₂NC₆H₄CH=CHCHO[12]
Molecular Weight 177.16 g/mol 177.16 g/mol [12]
Melting Point 124 to 126 °C[1]-
CAS Number 1466-88-2[1]49678-08-2[12]

Table 2: Comparison of Purification Methods

Method Principle Pros Cons Best For
Recrystallization Differential solubility[5]Simple, cost-effective, good for large quantities.Can have lower yields; purity depends heavily on solvent choice.Removing moderate to high levels of impurities when a suitable solvent is known.
Column Chromatography Differential adsorption[10]High resolution and purity can be achieved; versatile.More complex, time-consuming, and requires more solvent than recrystallization.Separating compounds with very similar properties; purification of smaller quantities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the standard method for recrystallizing this compound.[2]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate beaker, heat 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to completely dissolve the impure solid while gently swirling.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of this compound should begin to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven. Confirm purity by measuring the melting point and comparing it to the literature value.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Use TLC to determine the optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will show a clear separation between the 2-nitro and 4-nitro isomers.

  • Column Packing: Securely clamp a glass chromatography column in a vertical position. Prepare a slurry of silica gel in the selected non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Sample Loading: Dissolve the impure nitrocinnamaldehyde mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a bellows or air line) to force the solvent through the column. Begin collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction on a TLC plate to identify which contain the desired this compound, which contain the 4-nitrocinnamaldehyde impurity, and which contain a mixture.

  • Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified solid product.

Visualizations

Troubleshooting_Logic cluster_start cluster_methods Purification Method Selection cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_chromatography_troubleshooting Chromatography Troubleshooting cluster_end start Impure this compound recrystallization Attempt Recrystallization start->recrystallization Primary Method chromatography Attempt Column Chromatography start->chromatography Alternative/High Purity Method recrystallization_fail Low Purity or Yield? recrystallization->recrystallization_fail chromatography_fail Poor Isomer Separation? chromatography->chromatography_fail recrystallization_solution Optimize Solvent System Ensure Slow Cooling Use Minimal Hot Solvent recrystallization_fail->recrystallization_solution YES end_product Pure this compound recrystallization_fail->end_product NO recrystallization_solution->recrystallization Retry chromatography_solution Optimize Eluent via TLC Check Column Loading Pack Column Uniformly chromatography_fail->chromatography_solution YES chromatography_fail->end_product NO chromatography_solution->chromatography Retry

Caption: Troubleshooting logic for purifying this compound.

Recrystallization_Workflow A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Cool Solution Slowly (First to Room Temp, then Ice Bath) A->B C 3. Crystals Form B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry the Purified Crystals E->F G Pure this compound F->G

Caption: Experimental workflow for purification by recrystallization.

Chromatography_Workflow A 1. Select Eluent System using TLC Analysis B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Impure Sample onto Column B->C D 4. Elute with Mobile Phase & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure this compound G->H

Caption: Experimental workflow for purification by column chromatography.

References

Troubleshooting guide for scaling up 2-Nitrocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitrocinnamaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low (below 30%). What are the common causes and how can I improve it?

Low yields are a frequent issue in this synthesis. Several factors can contribute, from procedural errors to suboptimal reaction conditions.[1][2]

  • Temperature Control: The nitration of cinnamaldehyde is highly exothermic. Maintaining a strict temperature range of 0–5 °C during the addition of the nitric acid solution is critical.[3][4][5] An increase in temperature can lead to the formation of unwanted byproducts and decomposition of the starting material.

  • Purity of Cinnamaldehyde: Cinnamaldehyde readily oxidizes in air to form cinnamic acid.[6] The presence of this impurity can interfere with the reaction. It is crucial to use freshly distilled or purified cinnamaldehyde for the best results.[6]

  • Rate of Addition: The nitrating mixture (nitric acid in acetic acid) must be added very slowly, typically over 3-4 hours, to maintain the low temperature and prevent side reactions.[6]

  • Moisture: The reaction is sensitive to water. Ensure all glassware is thoroughly dried before use.[7] Acetic anhydride is used in the reaction mixture, which hydrolyzes in the presence of water.[6]

  • Incomplete Reaction: If the reaction does not go to completion, you may be left with unreacted starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

Q2: My final product is contaminated with a significant amount of the para-nitro isomer. How can I improve the regioselectivity for the ortho position?

The nitration of cinnamaldehyde can yield both ortho and para isomers. While the ortho isomer is generally favored under the standard conditions, the formation of the para isomer is a known side reaction.[3]

  • Reaction System: The use of acetic anhydride as a solvent and reagent favors the formation of the ortho product.[3][4] Using a different nitrating system, such as a nitrate salt with sulfuric acid, is known to produce a mixture of both ortho and para isomers.[3]

  • Purification: Careful purification is key to separating the isomers. Recrystallization from 95% ethanol is an effective method for isolating the desired o-nitrocinnamaldehyde, which presents as light-yellow needles.[6]

Q3: I am observing a dark, tarry substance forming in my reaction flask. What is it and how can I prevent it?

The formation of dark, polymeric, or tarry materials is usually a sign of decomposition or unwanted side reactions.

  • Overheating: This is the most common cause. Localized overheating due to rapid addition of the nitrating agent can cause the aldehyde to polymerize or decompose. Ensure vigorous stirring and slow, dropwise addition.[6]

  • Strongly Acidic Conditions: While the reaction requires acid, excessively harsh conditions can promote polymerization. Ensure the correct stoichiometry of reagents.

  • Contaminated Reagents: Impurities in the starting materials or solvents can sometimes act as catalysts for polymerization.[7]

Q4: What is the most effective method for purifying the crude this compound product?

Purification is essential to remove unreacted starting materials, isomeric byproducts, and any decomposition products.

  • Recrystallization: The most commonly cited and effective method is recrystallization from 95% ethanol.[6] This technique effectively separates the pale yellow, crystalline this compound from soluble impurities.[3][6] The product should be recrystallized until a constant melting point is achieved (126-127.5 °C).[6]

  • Chromatography: While recrystallization is often sufficient, column chromatography can be used for highly impure samples or for separating close-boiling isomers if recrystallization is ineffective.[5]

Quantitative Data Summary

For successful synthesis, adherence to optimized experimental parameters is crucial. The table below summarizes key quantitative data for the nitration of cinnamaldehyde.

ParameterRecommended ValueNotes
Purity of Cinnamaldehyde >98% (Freshly distilled)Cinnamaldehyde is prone to air oxidation.[6]
Nitrating Agent Conc. Nitric Acid in Acetic AcidA stoichiometric amount should be used.[3]
Solvent Acetic AnhydrideAlso acts as a water scavenger.
Reaction Temperature 0–5 °CCritical for preventing side reactions and decomposition.[3][4]
Addition Time 3–4 hoursSlow, dropwise addition with vigorous stirring is required.[6]
Reaction Time Allow to warm to RT, then stand for 2 daysAllows the reaction to proceed to completion.[6]
Expected Yield 36–46%Yields can vary based on adherence to the protocol.[3][6]
Melting Point (Pure) 124–127.5 °CA sharp melting point indicates high purity.[3][6]

Detailed Experimental Protocol

This protocol is adapted from established literature for the synthesis of this compound via the nitration of cinnamaldehyde.[6]

Materials:

  • Cinnamaldehyde (freshly distilled, 0.42 mole)

  • Acetic Anhydride (225 ml)

  • Concentrated Nitric Acid (sp. gr. 1.42, 18 ml)

  • Glacial Acetic Acid (50 ml)

  • 20% Hydrochloric Acid

  • 95% Ethanol (for recrystallization)

Equipment:

  • 1-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

Procedure:

  • Setup: Equip the 1-L flask with the mechanical stirrer and dropping funnel. Place the flask in an ice-salt bath to cool.

  • Initial Mixture: Add 55.5 g (50 ml, 0.42 mole) of freshly distilled cinnamaldehyde and 225 ml of acetic anhydride to the flask.

  • Nitrating Solution Preparation: In a separate beaker, carefully prepare the nitrating solution by adding 18 ml of concentrated nitric acid to 50 ml of glacial acetic acid.

  • Nitration: Once the cinnamaldehyde solution has cooled to 0–5 °C, begin the slow, dropwise addition of the nitrating solution from the dropping funnel. Stir the mixture vigorously throughout the addition. The addition should take approximately 3 to 4 hours, ensuring the temperature never exceeds 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm slowly to room temperature. Stopper the flask and let it stand for 2 days.

  • Precipitation (Workup): Cool the reaction mixture in an ice bath. Cautiously add 20% hydrochloric acid. Significant heat will be generated from the hydrolysis of excess acetic anhydride; control this by slow addition and cooling.[6] Continue adding HCl until a precipitate begins to form, then stop.

  • Isolation: Allow the mixture to stand in the ice bath or a refrigerator for several hours to complete the precipitation. Collect the light-yellow crystalline product using a Büchner funnel and allow it to air dry. This typically yields about 24 g of product.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as nearly white or pale yellow needles with a melting point of 126–127.5 °C.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Problem Identified: Low Yield or Impure Product check_temp Was Temperature Kept Strictly at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes Correct Temp temp_no No check_temp->temp_no Higher Temp check_purity Was Cinnamaldehyde Freshly Distilled/Pure? temp_yes->check_purity sol_temp Solution: Improve cooling, slow down addition rate to control exotherm. temp_no->sol_temp purity_yes Yes check_purity->purity_yes Pure purity_no No check_purity->purity_no Impure check_addition Was Nitrating Agent Added Slowly (3-4h)? purity_yes->check_addition sol_purity Solution: Purify cinnamaldehyde via vacuum distillation before use. purity_no->sol_purity addition_yes Yes check_addition->addition_yes Correct Rate addition_no No check_addition->addition_no Too Fast check_workup Is Product Contaminated with p-isomer? addition_yes->check_workup sol_addition Solution: Use a dropping funnel and ensure slow, steady addition with vigorous stirring. addition_no->sol_addition sol_purification Solution: Perform careful recrystallization from 95% ethanol to isolate the desired o-isomer. check_workup->sol_purification Yes sol_ok Review protocol for other minor procedural deviations. check_workup->sol_ok No

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Quantifying 2-Nitrocinnamaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-Nitrocinnamaldehyde in complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Question: I am observing significant peak tailing for this compound during HPLC analysis. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for aromatic aldehydes like this compound in reverse-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.[1] The primary cause is typically the interaction of the analyte with acidic silanol groups on the silica-based column packing.[1]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups.[1]

    • Action: Lower the pH of the mobile phase to 2.5-3.0 by adding 0.1% formic acid or trifluoroacetic acid. This suppresses the ionization of silanol groups, minimizing secondary interactions.

  • Use of an Alternative Buffer: Inadequate buffering can lead to pH instability and peak shape issues.[1]

    • Action: Ensure your buffer concentration is sufficient (e.g., 10-50 mM) and that its pKa is within the desired pH range.[1]

  • Column Selection: Older, Type A silica columns have a higher concentration of acidic silanol groups.

    • Action: Switch to a modern, high-purity silica column (Type B) or a column with end-capping to reduce the number of available silanol groups.

  • Flow Rate Reduction: A lower flow rate increases the interaction time between the analyte and the stationary phase, which can sometimes improve peak shape.

  • Column Temperature Adjustment: Increasing the column temperature can improve peak symmetry by reducing mobile phase viscosity and increasing the kinetics of analyte interaction.

Question: My this compound recovery is low and inconsistent when analyzing herbal extracts. How can I mitigate matrix effects?

Answer:

Matrix effects are a significant challenge in complex mixtures like herbal extracts, leading to ion suppression or enhancement in mass spectrometry, or interfering peaks in UV detection.[2][3] Effective sample preparation is crucial to minimize these effects.[2]

Troubleshooting Protocol:

  • Sample Preparation Optimization: The goal is to remove interfering components while efficiently extracting this compound.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup method. A C18 or polymeric sorbent can be used to retain this compound while more polar interferences are washed away.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. This can be used to isolate this compound from the sample matrix.[2]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving a salting-out extraction followed by dispersive SPE, is excellent for cleaning up complex matrices like food and herbal samples.

  • Method of Standard Additions: This method can compensate for matrix effects by creating a calibration curve within the sample matrix itself.

  • Use of an Internal Standard: An isotopically labeled internal standard is ideal for correcting for matrix effects, as it will be affected in the same way as the analyte.[4] If an isotopically labeled standard is unavailable, a structurally similar compound with similar chromatographic behavior can be used.

Question: I am concerned about the stability of this compound during sample preparation and analysis. How can I assess and prevent its degradation?

Answer:

Aldehydes can be susceptible to degradation through oxidation, hydrolysis, and photolysis.[5][6] It is important to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Protocol:

  • Conduct Forced Degradation Studies: Expose a solution of this compound to various stress conditions to identify potential degradation pathways.[6][7][8][9]

    • Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60-80 °C).

    • Photodegradation: Expose a solution to UV light.[10]

  • Analyze Degradation Products: Use HPLC-UV or LC-MS to separate and identify any degradation products formed. This will help in understanding the degradation pathways.

  • Implement Preventative Measures:

    • Protect from Light: Store standards and samples in amber vials.

    • Use Freshly Prepared Solutions: Minimize the storage time of solutions.

    • Control Temperature: Keep samples cool during storage and in the autosampler.

    • Use of Antioxidants: If oxidation is identified as a major degradation pathway, consider adding a small amount of an antioxidant like BHT to your sample solutions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound?

A1: Based on methods for the related compound cinnamaldehyde, a good starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), using a gradient elution.[11][12] The UV detection wavelength should be set around the absorption maximum of this compound, which is expected to be in the range of 280-320 nm.

Q2: Can I analyze this compound by GC-MS?

A2: Direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation in the injector port.[13] Derivatization is often necessary to improve volatility and thermal stability.[14] Silylation, using reagents like BSTFA, is a common approach for aldehydes.[15] Alternatively, derivatization with PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) can be used to form a stable oxime derivative suitable for GC-MS analysis.[14]

Q3: How do I choose between HPLC and GC-MS for my analysis?

A3: The choice depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and straightforward method for routine quantification, especially if the concentration of this compound is relatively high. LC-MS/MS offers higher sensitivity and selectivity, which is beneficial for complex matrices and trace-level quantification. GC-MS is a powerful technique for volatile and semi-volatile compounds but will likely require a derivatization step for this compound, adding complexity to the sample preparation.

Q4: What are typical sample preparation techniques for analyzing this compound in herbal products?

A4: For herbal products, a common approach involves initial extraction with a solvent like methanol or acetonitrile, followed by a cleanup step to remove matrix interferences. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose.[2] The QuEChERS method is also highly suitable for complex matrices like herbal products.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 290 nm
Retention Time ~ 7.5 min

Table 2: Example SPE Protocol for Herbal Matrix Cleanup

StepReagent/SolventVolume
Conditioning Methanol3 mL
Equilibration Water3 mL
Sample Loading Herbal Extract in 10% Methanol1 mL
Wash 1 10% Methanol in Water3 mL
Wash 2 40% Methanol in Water3 mL
Elution Acetonitrile2 mL

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by diluting with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If necessary, perform a cleanup step such as SPE (see Table 2).

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 1.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of this compound via PFBHA Derivatization

  • Sample Preparation and Extraction: Follow the sample preparation steps as described in Protocol 1 to obtain a clean extract.

  • Derivatization:

    • Evaporate 100 µL of the extract to dryness.

    • Add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.

    • Add 50 µL of an internal standard solution (e.g., a deuterated analog).

    • Seal the vial and heat at 70 °C for 1 hour.

    • Cool to room temperature.

    • Evaporate the solvent and reconstitute in 100 µL of hexane.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the this compound-PFBHA derivative and the internal standard for quantification.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Using a Modern End-capped Column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved change_column Action: Switch to a High-Purity (Type B) or End-capped Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->resolved dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes unresolved Issue Persists check_overload->unresolved No dilute_sample->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Matrix_Effect_Mitigation start Inconsistent Recovery & Suspected Matrix Effects quantify_me Quantify Matrix Effect: Compare Peak Area in Solvent vs. Spiked Matrix Extract start->quantify_me me_present Significant Difference (>15%) Observed? quantify_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes resolved Accurate Quantification Achieved me_present->resolved No spe Solid-Phase Extraction (SPE) optimize_sp->spe lle Liquid-Liquid Extraction (LLE) optimize_sp->lle quechers QuEChERS optimize_sp->quechers use_is Use Internal Standard (Preferably Isotopically Labeled) spe->use_is lle->use_is quechers->use_is std_add Use Method of Standard Additions use_is->std_add std_add->resolved Analytical_Method_Selection start Goal: Quantify This compound check_concentration Expected Concentration Level? start->check_concentration high_conc High (>1 µg/mL) check_concentration->high_conc low_conc Low / Trace (<1 µg/mL) check_concentration->low_conc hplc_uv HPLC-UV high_conc->hplc_uv lc_ms LC-MS/MS low_conc->lc_ms check_volatility Is Volatility a Concern? hplc_uv->check_volatility lc_ms->check_volatility volatile_impurities Analysis of Volatile Impurities Needed? check_volatility->volatile_impurities volatile_impurities->lc_ms No gc_ms GC-MS with Derivatization volatile_impurities->gc_ms Yes

References

Validation & Comparative

A Comparative Study of the Antimicrobial Activity of 2-Nitrocinnamaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Nitrocinnamaldehyde and its parent compound, cinnamaldehyde. The information presented is supported by available experimental data to facilitate further research and development in the field of antimicrobial agents.

Executive Summary

Cinnamaldehyde, a major constituent of cinnamon oil, is well-documented for its broad-spectrum antimicrobial properties. Its derivative, this compound, has also demonstrated antimicrobial potential. This guide synthesizes available data on their minimum inhibitory concentrations (MICs) against common pathogens and explores their proposed mechanisms of action. While direct comparative studies are limited, this guide collates existing data to provide a useful reference for researchers.

Data Presentation: Antimicrobial Activity

The following table summarizes the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and cinnamaldehyde against various microorganisms. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.

CompoundMicroorganismStrainMIC (µg/mL)Reference
This compound Escherichia coliMG1655>99.8% killing rate at given concentrations[1]
Candida albicansDAY18550-100[2]
Cinnamaldehyde Escherichia coliATCC 25922780-3120[3]
Staphylococcus aureusATCC 25923500[4]
Staphylococcus aureusClinical Isolates250[4]
Candida albicansATCC 10231125[3]

Experimental Protocols

The most common method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents is the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of cinnamaldehyde and its derivatives.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and cinnamaldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Growth Medium: Use an appropriate sterile broth medium for the microorganism being tested (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates are used.

2. Serial Dilution:

  • Dispense the growth medium into all wells of the microtiter plate.

  • Add the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate to achieve a range of concentrations.

3. Inoculation:

  • Dilute the standardized inoculum in the growth medium to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well containing the test compound with the prepared microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

4. Incubation:

  • Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (this compound & Cinnamaldehyde) D Serial Dilution of Compounds in 96-Well Plate A->D B Prepare Standardized Microbial Inoculum E Inoculation of Wells B->E C Prepare Growth Medium C->D C->E D->E F Incubation E->F G Visual Inspection for Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Antimicrobial Action

Cinnamaldehyde

The antimicrobial activity of cinnamaldehyde is multifaceted, primarily targeting the bacterial cell envelope and essential cellular processes.

  • Cell Membrane Disruption: Cinnamaldehyde is known to disrupt the structure and function of the cell membrane.[5][6][7] This leads to increased membrane permeability, leakage of intracellular components such as ions and ATP, and ultimately cell death.[5][6]

  • Inhibition of Cell Division: Cinnamaldehyde has been shown to inhibit the formation of the Z-ring, a critical structure for bacterial cell division, by targeting the FtsZ protein.[8][9] This results in filamentation of the bacterial cells and prevents their proliferation.[8]

  • Oxidative Stress: Some studies suggest that cinnamaldehyde can induce oxidative damage to the cell membrane.[5]

This compound

The precise mechanism of action for this compound has not been as extensively studied as that of cinnamaldehyde. However, due to its structural similarity, it is hypothesized to share similar modes of action. The presence of the nitro group, an electron-withdrawing group, may enhance its reactivity and potentially its antimicrobial efficacy.[10] Studies on other nitrocinnamaldehyde derivatives suggest that they can interfere with quorum sensing, biofilm formation, and the expression of virulence-related genes.[11]

Proposed Signaling Pathway for Cinnamaldehyde's Action

signaling_pathway cluster_membrane Cell Membrane cluster_division Cell Division Cinn Cinnamaldehyde Membrane Membrane Disruption Cinn->Membrane FtsZ FtsZ Protein Cinn->FtsZ Leakage Leakage of Ions & ATP Membrane->Leakage CellDeath Cell Death Leakage->CellDeath ZRing Z-Ring Formation Inhibition FtsZ->ZRing ZRing->CellDeath

Caption: Proposed mechanism of action for cinnamaldehyde.

Conclusion

Both cinnamaldehyde and this compound exhibit promising antimicrobial properties. Cinnamaldehyde's mechanisms of action are relatively well-understood, primarily involving cell membrane disruption and inhibition of cell division. While quantitative data for this compound is less abundant, preliminary studies suggest it possesses significant antimicrobial activity, potentially enhanced by the presence of the nitro group. Further direct comparative studies are warranted to fully elucidate the relative potency and spectrum of activity of these two compounds, which could inform the development of novel antimicrobial agents.

References

A Comparative Guide to Validated Analytical Methods for 2-Nitrocinnamaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Nitrocinnamaldehyde, a key intermediate in various synthetic pathways, is crucial for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of downstream products. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative analytical technique, UV-Vis Spectrophotometry, for the precise quantification of this compound. The information presented is based on established analytical practices for similar aromatic aldehydes and serves as a comprehensive resource for method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a comparative overview of a proposed reversed-phase HPLC (RP-HPLC) method and a UV-Vis Spectrophotometric method.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation of the analyte based on its partitioning between a liquid mobile phase and a solid stationary phase, followed by detection.Measurement of the absorbance of light by the analyte at a specific wavelength.
Applicability Highly suitable for the quantification of this compound in complex mixtures, offering excellent separation from impurities and degradation products.A simpler, faster method suitable for relatively pure samples where interfering substances that absorb at the same wavelength are absent.
Resolution High resolution, capable of separating structurally similar compounds.No separation capability; the measurement represents the total absorbance of all species that absorb at the selected wavelength.
Sensitivity High sensitivity, typically in the sub-microgram per milliliter (µg/mL) range.Moderate sensitivity, generally in the microgram per milliliter (µg/mL) range.
Quantification Highly accurate and precise quantification based on the peak area of the analyte, correlated to a standard curve.Quantification is based on Beer-Lambert's law, where absorbance is directly proportional to concentration.
Throughput Lower throughput due to the time required for chromatographic separation.Higher throughput as it involves direct measurement without a separation step.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for the quantification of an aromatic aldehyde, providing a direct comparison between the HPLC and UV-Vis Spectrophotometric methods. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity (Concentration Range) 1 - 50 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable results. Below are the experimental protocols for the validated HPLC and UV-Vis Spectrophotometric methods for this compound quantification.

Validated HPLC Method Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 290 nm is expected).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 20, and 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the blank (mobile phase), followed by the working standard solutions and then the sample solutions.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

UV-Vis Spectrophotometric Method Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Solvent: A suitable solvent in which this compound is soluble and stable, and which is transparent at the analysis wavelength (e.g., Methanol or Ethanol).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the linear range (e.g., 2, 5, 10, 15, and 20 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample and dissolve it in the solvent to obtain a theoretical concentration within the calibration range.

3. Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the working standard solutions and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and their comparative aspects, the following diagrams have been generated using the DOT language.

HPLC_Workflow HPLC Method Workflow for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions (1-50 µg/mL) Inject Inject Blank, Standards, and Samples (20 µL) StandardPrep->Inject SamplePrep Prepare Sample Solution (Filter with 0.45 µm filter) SamplePrep->Inject Equilibrate Equilibrate C18 Column (Acetonitrile:Water, 1.0 mL/min) Equilibrate->Inject Detect UV Detection at λmax (~290 nm) Inject->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify this compound in Sample CalCurve->Quantify

Caption: Workflow for this compound quantification using HPLC.

Caption: Key performance characteristics of HPLC vs. UV-Vis.

Genotoxicity comparison of nitrocinnamaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxicity of Nitrocinnamaldehyde Isomers

This guide provides a detailed comparison of the genotoxicity of ortho-, meta-, and para-nitrocinnamaldehyde isomers for researchers, scientists, and drug development professionals. The information is compiled from studies on the mutagenic and genotoxic effects of these compounds.

Data Presentation

The genotoxicity of nitrocinnamaldehyde isomers is significantly influenced by the position of the nitro group on the phenyl ring. Experimental data from bacterial reversion assays and SOS chromotests indicate a substantial difference in the genotoxic potential of the three isomers.

IsomerGenotoxicity LevelKey Findings
ortho-Nitrocinnamaldehyde LowExhibited significantly lower genotoxicity compared to the para isomer.[1][2][3]
meta-Nitrocinnamaldehyde LowShowed genotoxic activity that was orders of magnitude lower than the para isomer.[1][2][3]
para-Nitrocinnamaldehyde HighDemonstrated the highest genotoxicity, approximately two orders of magnitude greater than the ortho and meta isomers.[1][2][3] Its genotoxic activity is dependent on the activation by nitroreductase enzymes.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of nitrocinnamaldehyde isomers.

Salmonella Preincubation Reversion Assay (Ames Test)

The Ames test is a widely used bacterial short-term assay to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, as well as their nitroreductase-deficient counterparts (TA98NR, TA100NR) and O-acetyltransferase-deficient strains (TA98/1,8-DNP6, TA100/1,8-DNP6), were used to evaluate the role of these enzymes in the metabolic activation of the compounds.[1][2][3]

  • Metabolic Activation: The assay was conducted both in the presence and absence of an external metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).[1][2][3]

  • Procedure:

    • A preincubation method was employed. The test compound, the bacterial tester strain, and the S9 mix (if required) were incubated together.

    • The mixture was then mixed with molten top agar and poured onto minimal glucose agar plates.

    • The plates were incubated for a specified period.

    • The number of revertant colonies (his+) was counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

SOS Chromotest

The SOS chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in Escherichia coli.

  • Bacterial Strains: Escherichia coli strain PQ37 and its nitroreductase-deficient counterpart PQ253 were utilized.[1][2][3]

  • Principle: The assay measures the expression of the sfiA gene, which is under the control of the SOS regulatory network. The sfiA gene is fused to the lacZ gene, and the induction of the SOS system is quantified by measuring the β-galactosidase activity.

  • Procedure:

    • The tester strain was incubated with various concentrations of the nitrocinnamaldehyde isomers.

    • After a specific incubation period, the β-galactosidase and alkaline phosphatase activities were determined.

    • The induction factor, which is the ratio of β-galactosidase to alkaline phosphatase activity, was calculated. A significant increase in the induction factor indicates a genotoxic effect.

Mandatory Visualization

Experimental Workflow for Genotoxicity Testing

G Experimental Workflow for Genotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Nitrocinnamaldehyde Isomers (ortho, meta, para) Incubation Incubation of Compound with Bacterial Strains (+/- S9 mix) Compound->Incubation Strains Bacterial Strains (e.g., S. typhimurium, E. coli) Strains->Incubation S9 Metabolic Activation System (S9 mix) S9->Incubation Plating Plating on Selective Media (Ames Test) Incubation->Plating Ames Test Colorimetric Colorimetric Measurement (SOS Chromotest) Incubation->Colorimetric SOS Chromotest Counting Counting Revertant Colonies Plating->Counting Measurement Measuring Enzyme Activity Colorimetric->Measurement Comparison Comparison to Controls Counting->Comparison Measurement->Comparison Conclusion Determination of Genotoxicity Comparison->Conclusion

Caption: Workflow for assessing the genotoxicity of nitrocinnamaldehyde isomers.

Proposed Metabolic Activation Pathway of Nitrocinnamaldehydes

G Metabolic Activation of Nitrocinnamaldehydes cluster_compound Parent Compound cluster_activation Metabolic Activation cluster_effect Genotoxic Effect NCA Nitrocinnamaldehyde Isomer (ortho, meta, or para) Nitroreduction Nitroreduction NCA->Nitroreduction Bacterial Nitroreductases (or S9 mix) Acetylation O-Acetylation (in some strains) Nitroreduction->Acetylation Reactive Formation of Reactive Intermediates Nitroreduction->Reactive Acetylation->Reactive DNA_Damage DNA Adducts and Damage Reactive->DNA_Damage Mutation Gene Mutation DNA_Damage->Mutation

Caption: Proposed metabolic activation of nitrocinnamaldehydes leading to genotoxicity.

References

A Comparative Guide to the Spectroscopic Analysis and Characterization of 2-Nitrocinnamaldehyde Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. 2-Nitrocinnamaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to identify and quantify any impurities. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of this compound and its potential process-related impurities. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their quality control and drug development needs.

Potential Impurities in this compound

Impurities in this compound typically originate from its synthesis route. The two primary synthetic pathways can introduce specific impurities that require monitoring.

  • Nitration of Cinnamaldehyde: This process can lead to the formation of isomeric impurities, most notably 4-Nitrocinnamaldehyde (p-nitrocinnamaldehyde), due to the directing effects of the cinnamoyl group. Incomplete nitration can result in residual Cinnamaldehyde . Oxidation of the starting material or product can also yield Cinnamic acid .

  • Aldol Condensation: The reaction of 2-Nitrobenzaldehyde and Acetaldehyde can result in unreacted starting materials remaining as impurities. Self-condensation of acetaldehyde can also introduce other related impurities.

The following diagram illustrates the primary synthesis routes and the potential impurities that may arise.

Synthesis Routes and Potential Impurities of this compound cluster_0 Nitration of Cinnamaldehyde cluster_1 Aldol Condensation Cinnamaldehyde Cinnamaldehyde Nitration Nitration (HNO3/H2SO4) Cinnamaldehyde->Nitration CinnamicAcid Cinnamic Acid (Oxidation Impurity) Cinnamaldehyde->CinnamicAcid Oxidation UnreactedCinnamaldehyde Cinnamaldehyde (Unreacted) Cinnamaldehyde->UnreactedCinnamaldehyde TwoNCA_from_nitration This compound Nitration->TwoNCA_from_nitration FourNCA 4-Nitrocinnamaldehyde (Isomeric Impurity) Nitration->FourNCA FinalProduct Final this compound Product TwoNCA_from_nitration->FinalProduct Purification TwoNB 2-Nitrobenzaldehyde Condensation Aldol Condensation TwoNB->Condensation UnreactedTwoNB 2-Nitrobenzaldehyde (Unreacted) TwoNB->UnreactedTwoNB Acetaldehyde Acetaldehyde Acetaldehyde->Condensation UnreactedAcetaldehyde Acetaldehyde (Unreacted) Acetaldehyde->UnreactedAcetaldehyde TwoNCA_from_condensation This compound Condensation->TwoNCA_from_condensation TwoNCA_from_condensation->FinalProduct Purification

Caption: Synthesis Routes and Potential Impurities.

Comparison of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for structural elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, with mass spectrometry for identification.Provides detailed structural information based on the magnetic properties of atomic nuclei.Identifies functional groups based on the absorption of infrared radiation.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for isomeric separation.Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities.Provides unambiguous structure determination and can be used for quantification (qNMR).Rapid and non-destructive method for functional group identification.
Sensitivity High (ng to µg range) with UV detection.Very high (pg to ng range), especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.Moderate sensitivity, typically requires higher concentrations.
Specificity Good, based on retention time. Co-elution can be an issue.Excellent, based on both retention time and mass fragmentation pattern.Very high, provides detailed structural information.Good for functional group identification, but not for distinguishing isomers with similar functional groups.
Quantification Excellent, highly precise and accurate.Good, but can be affected by matrix effects and ionization efficiency.Excellent for absolute quantification without a reference standard (qNMR).Generally not used for quantification, but for qualitative analysis.
Throughput High, suitable for routine quality control.Moderate, sample preparation can be more involved.Low, longer analysis times.Very high, rapid analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its impurities are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the separation and quantification of this compound from its non-volatile impurities, particularly the isomeric 4-Nitrocinnamaldehyde.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Retention Times (Estimated):

CompoundRetention Time (min)
Cinnamic Acid~ 4.5
2-Nitrobenzaldehyde~ 6.2
This compound ~ 8.5
4-Nitrocinnamaldehyde~ 9.1
Cinnamaldehyde~ 10.3

Note: The retention time data is estimated based on the polarity of the compounds and may vary depending on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the detection of volatile and semi-volatile impurities, such as unreacted starting materials and residual solvents.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation:

  • Dissolve approximately 5 mg of the this compound sample in 1 mL of dichloromethane or ethyl acetate.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter if necessary.

Expected Fragmentation Patterns (Key Ions):

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Acetaldehyde4429, 43
Cinnamaldehyde132131, 103, 77
2-Nitrobenzaldehyde151121, 105, 93, 77
This compound 177 160, 131, 103, 77
4-Nitrocinnamaldehyde177160, 131, 103, 77

Note: Isomers will have identical mass spectra; their identification relies on chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural confirmation of this compound and the identification of impurities with distinct chemical structures.

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

ProtonThis compound4-NitrocinnamaldehydeCinnamaldehyde2-Nitrobenzaldehyde
Aldehyde (-CHO)~9.8 (d)~9.7 (d)~9.7 (d)~10.4 (s)
Vinylic (=CH-CHO)~6.8 (dd)~6.7 (dd)~6.7 (dd)-
Vinylic (Ar-CH=)~7.8 (d)~7.6 (d)~7.4 (d)-
Aromatic~7.6-8.2 (m)~7.7-8.3 (m)~7.3-7.6 (m)~7.7-8.2 (m)

Note: These are predicted chemical shifts. Actual values may vary. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the presence of key functional groups in this compound and can indicate the presence of certain impurities.

Characteristic FT-IR Peaks (cm⁻¹):

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100-3000C-H stretchAromatic & Vinylic
~2850, ~2750C-H stretchAldehyde (Fermi resonance)
~1690C=O stretchConjugated Aldehyde
~1625C=C stretchAlkene
~1520 & ~1340Asymmetric & Symmetric NO₂ stretchNitro group
~850-700C-H out-of-plane bendAromatic substitution pattern

The presence of a broad peak around 3000 cm⁻¹ could indicate the presence of Cinnamic acid (O-H stretch of the carboxylic acid).

Analytical Workflow

A systematic workflow is essential for the efficient and accurate analysis of impurities. The following diagram outlines a typical workflow for the spectroscopic analysis and characterization of impurities in this compound.

Workflow for Impurity Analysis of this compound start Sample of This compound sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep hplc HPLC-UV Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms ftir FT-IR Analysis sample_prep->ftir nmr NMR Analysis sample_prep->nmr data_analysis Data Analysis and Comparison hplc->data_analysis gcms->data_analysis ftir->data_analysis nmr->data_analysis quantification Quantification of Impurities data_analysis->quantification Known Impurities identification Structural Identification of Unknowns data_analysis->identification Unknown Peaks report Final Report and Certificate of Analysis quantification->report identification->report

Caption: Experimental Workflow for Impurity Analysis.

Unveiling the Cross-Reactivity of 2-Nitrocinnamaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and molecular biology, understanding the specificity and potential off-target effects of bioactive compounds is paramount. This guide provides a comprehensive comparison of 2-Nitrocinnamaldehyde (2-NCA) with its structural analogs, offering researchers, scientists, and drug development professionals a critical overview of its cross-reactivity in biological systems. By presenting supporting experimental data, detailed methodologies, and clear visual representations of affected pathways, this document aims to facilitate informed decisions in research and development.

This compound, an aromatic aldehyde, and its derivatives are subjects of growing interest for their potential therapeutic properties, including antimicrobial and anticancer activities. However, the inherent reactivity of the α,β-unsaturated aldehyde functional group, which makes these compounds biologically active, also predisposes them to interactions with numerous biological nucleophiles, leading to potential cross-reactivity and off-target effects. This guide delves into the comparative bioactivity of 2-NCA, its parent compound trans-cinnamaldehyde, and its isomer 4-Nitrocinnamaldehyde (4-NCA), to shed light on the influence of the nitro group's position on biological activity and specificity.

Quantitative Comparison of Biological Activities

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and its key comparators.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)
This compound Vibrio parahaemolyticus>200
4-Nitrocinnamaldehyde Uropathogenic E. coli (UPEC)100
Staphylococcus aureus100
Vibrio parahaemolyticus50
trans-Cinnamaldehyde Uropathogenic E. coli (UPEC)>400
Staphylococcus aureus>400
Vibrio parahaemolyticus200
Staphylococcus epidermidis300-500[1]

Table 2: Comparative Anti-Biofilm Activity (% Inhibition)

CompoundBacterial StrainConcentration (µg/mL)% Biofilm Inhibition
This compound Vibrio parahaemolyticus100Weak/Insignificant
4-Nitrocinnamaldehyde Uropathogenic E. coli (UPEC)50>98%
Staphylococcus aureus10089%
Vibrio parahaemolyticus50>95%
trans-Cinnamaldehyde Uropathogenic E. coli (UPEC)10070%
Staphylococcus aureus100Insignificant

Table 3: Comparative Cytotoxicity of a this compound Derivative

CompoundCell LineIC50 (µg/mL)
1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-oneMCF-7 (Human Breast Adenocarcinoma)178
1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-oneMCF-7 (Human Breast Adenocarcinoma)376
5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-oneMCF-7 (Human Breast Adenocarcinoma)>500
5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-oneMCF-7 (Human Breast Adenocarcinoma)118.20[2]

Note: Data for direct comparison of 2-NCA cytotoxicity is limited. This table shows data for derivatives to provide context.

Key Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated.

G STAT3 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression NCA This compound (Hypothesized) NCA->STAT3_inactive Direct Binding & Inhibition of Phosphorylation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prep_Bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Bacteria Inoculate Inoculate wells with Bacterial Suspension (~5x10^5 CFU/mL) Prep_Bacteria->Inoculate Serial_Dilute Serial Dilution of 2-NCA & Comparators in 96-well plate Serial_Dilute->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the MIC of 2-NCA and its analogs against various bacterial strains.[3]

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This suspension is further diluted to a final concentration of about 5 x 10⁵ CFU/mL for the assay.[3]

  • Serial Dilution of Compounds: The test compounds (2-NCA, 4-NCA, trans-cinnamaldehyde) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. In a 96-well microtiter plate, 100 µL of sterile broth is added to each well. 100 µL of the stock solution is added to the first well of a row, and two-fold serial dilutions are performed by transferring 100 µL from one well to the next.[3]

  • Inoculation and Incubation: 100 µL of the prepared bacterial inoculum is added to each well containing the serially diluted compounds.[3] Positive (bacteria in broth) and negative (broth only) controls are included. The plate is then incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[3] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[3]

Biofilm Inhibition Assay

This protocol is used to quantify the ability of 2-NCA and its analogs to prevent biofilm formation.

  • Preparation of Bacterial Culture and Compounds: Similar to the MIC assay, a bacterial culture is grown overnight and diluted to a standardized concentration. The test compounds are serially diluted in a 96-well plate with an appropriate growth medium.

  • Biofilm Formation: The standardized bacterial suspension is added to the wells containing the test compounds. The plate is then incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm: After incubation, the planktonic (free-floating) bacteria are gently removed by washing the wells with a phosphate-buffered saline (PBS) solution. The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Data Analysis: The excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with 30% acetic acid or ethanol. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Discussion of Cross-Reactivity

The α,β-unsaturated aldehyde moiety in 2-NCA is an electrophilic center that can react with nucleophilic residues in proteins, such as cysteine and lysine, through a Michael addition reaction. This covalent modification is the basis for both its intended biological activity and its potential for off-target effects. The position of the nitro group on the phenyl ring significantly influences the electrophilicity of the molecule and, consequently, its reactivity and biological activity.

The available data suggests that 4-Nitrocinnamaldehyde is a more potent antimicrobial and anti-biofilm agent than both this compound and the parent trans-cinnamaldehyde. This indicates that the para-position of the electron-withdrawing nitro group enhances its biological activity in these systems, likely by increasing the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack. Conversely, 2-NCA appears to have weaker antimicrobial activity than both its para-isomer and, in some cases, the parent cinnamaldehyde. This could be due to steric hindrance from the ortho-nitro group, which may impede its interaction with biological targets.

While direct comparative data on the effects of these compounds on mammalian signaling pathways like STAT3 is currently lacking, it is known that cinnamaldehyde and its derivatives can inhibit STAT3 phosphorylation.[4] The STAT3 pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. The potential for 2-NCA to inhibit this pathway warrants further investigation, particularly in a comparative context with its isomers, to understand how the nitro group's position affects its potency and selectivity towards this important therapeutic target.

Conclusion

This comparative guide highlights the significant differences in the biological activity of this compound, 4-Nitrocinnamaldehyde, and trans-cinnamaldehyde. The position of the nitro group on the aromatic ring plays a crucial role in modulating their antimicrobial and anti-biofilm efficacy. While 4-NCA demonstrates superior activity in the assays presented, 2-NCA is consistently less active.

For researchers and drug development professionals, these findings underscore the importance of considering isomeric forms of lead compounds, as subtle structural changes can lead to profound differences in biological activity and potential for cross-reactivity. Further studies are needed to provide a more complete picture of the cross-reactivity of 2-NCA, particularly through direct peptide reactivity assays and comparative analyses of its effects on key mammalian signaling pathways. Such data will be invaluable for the rational design of more specific and potent therapeutic agents based on the cinnamaldehyde scaffold.

References

Comparative Docking Analysis of 2-Nitrocinnamaldehyde Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Binding Affinities and Biological Targets

This guide provides a comparative analysis of molecular docking studies conducted on 2-Nitrocinnamaldehyde and its derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential therapeutic agents. The data presented is based on various independent research studies and offers insights into the binding efficiencies of these derivatives against a range of biological targets.

Quantitative Docking Data

The following tables summarize the key quantitative data from comparative docking studies of this compound derivatives against various protein targets. These tables are designed to provide a clear and concise comparison of the binding affinities and inhibitory concentrations.

Table 1: Docking Performance of this compound Derivatives Against Epidermal Growth Factor Receptor (EGFR)

Compound IDDerivative StructureBinding Energy (kcal/mol)IC50 (µg/mL) against MCF-7Key Interacting Residues
9 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one-178-
10 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one-376-
11 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one->500-
12 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one-8.56118.20Met793[1][2]
Modified 12 With fused heterocyclic, hydrophobic group, and propylmorpholine moiety-9.41-Met766, Cys775, Arg776[2]

Table 2: Binding Affinities of Cinnamaldehyde Analogs Against Fungal Proteins

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundUCF1-5.4 to -5.9
This compoundYWP1-4.4 to -4.9

UCF1 and YWP1 are proteins associated with Candida albicans biofilm formation.[3]

Table 3: Docking Results of Cinnamaldehyde Derivatives Against Matrix Metalloproteinase-2 (MMP-2)

CompoundKi (µM)Gibbs Energy (kcal/mol)Interaction with Zn2+
Cinnamaldehyde (CM)363.47-Yes
o-OH Cinnamaldehyde (OHC)Lowest Ki-Yes
m-OMe Cinnamaldehyde (MMC)---
p-OMe Cinnamaldehyde (PMC)---

A lower Ki value indicates a stronger interaction with the receptor.[4][5]

Table 4: Inhibitory Activity of Alpha-Substituted Cinnamaldehyde Derivatives Against Mushroom Tyrosinase

DerivativeIC50 on Monophenolase (mM)IC50 on Diphenolase (mM)
alpha-bromocinnamaldehyde0.0750.049
alpha-chlorocinnamaldehyde0.1400.110
alpha-methylcinnamaldehyde0.4400.450

[6][7]

Table 5: Docking Performance of Cinnamaldehyde-Chalcone Derivatives Against Succinate Dehydrogenase (SDH)

Compound IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
5n -12.93.44 x 10⁻¹⁰
Malonate (Standard) -4.83.01 x 10⁻⁴

[8][9]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative studies of this compound derivatives.

Molecular Docking Simulation Protocol

A generalized workflow for the molecular docking studies is as follows:

  • Ligand and Receptor Preparation :

    • The 3D structures of the this compound derivatives (ligands) are typically generated using molecular modeling software and optimized for their most stable conformation.[10]

    • The crystal structures of the target proteins (receptors) are obtained from the Protein Data Bank (PDB).[10]

    • Water molecules and existing ligands are removed from the protein structures. For metalloproteins, the charge of the metal ions is optimized.[4][10]

  • Docking Simulation :

    • Software such as AutoDock is commonly used to perform the docking calculations.[4][11][12][13]

    • A grid box is defined around the active site of the target protein to guide the docking of the ligand.[4]

    • The docking algorithm, often a genetic algorithm, is run to explore various binding poses of the ligand within the active site.[14]

  • Analysis of Results :

    • The results are analyzed based on the binding energy (or docking score) and the inhibition constant (Ki), which indicate the binding affinity of the ligand for the receptor.[4][8]

    • The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[1][2]

  • Validation :

    • The docking protocol is often validated by re-docking the native ligand (if available in the original crystal structure) back into the protein's active site. A root mean square deviation (RMSD) value of less than 2 Å between the docked pose and the original pose is considered a successful validation.[10][14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Grid_Box Define Grid Box (Active Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (from PDB, Remove Water/Ligands) Receptor_Prep->Grid_Box Run_Docking Run Docking Algorithm (e.g., AutoDock) Grid_Box->Run_Docking Scoring Analyze Docking Score & Binding Energy Run_Docking->Scoring Validation Validation (Re-docking Native Ligand) Run_Docking->Validation Interaction Visualize Ligand-Receptor Interactions Scoring->Interaction Logical_Relationship cluster_targets Biological Targets cluster_effects Biological Effects Compound This compound Derivatives EGFR EGFR Compound->EGFR Binds to MMP2 MMP-2 Compound->MMP2 Binds to Tyrosinase Tyrosinase Compound->Tyrosinase Binds to SDH SDH Compound->SDH Binds to Anticancer Anticancer EGFR->Anticancer MMP2->Anticancer Enzyme_Inhibition Enzyme Inhibition Tyrosinase->Enzyme_Inhibition SDH->Enzyme_Inhibition

References

Validating the Structure of 2-Nitrocinnamaldehyde Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitrocinnamaldehyde, a valuable precursor in the synthesis of indoles and other pharmacologically active compounds, can yield a mixture of isomers and unreacted starting materials.[1] Rigorous structural validation is therefore essential to ensure the purity and identity of the final product. This guide provides a comparative analysis of this compound and its common alternatives, supported by experimental data and detailed analytical protocols, to aid researchers in this critical validation process.

Product Comparison: Spectroscopic and Chromatographic Data

The primary products and potential impurities in the synthesis of this compound include the desired (E)-2-nitrocinnamaldehyde, its positional isomer (E)-4-nitrocinnamaldehyde, and its stereoisomer (Z)-2-nitrocinnamaldehyde. Unreacted starting materials such as cinnamaldehyde or 2-nitrobenzaldehyde and acetaldehyde may also be present. The differentiation of these compounds is achieved through a combination of spectroscopic and chromatographic techniques.

Table 1: Comparative Spectroscopic Data

Compound1H NMR (δ, ppm, Coupling Constant J in Hz)13C NMR (δ, ppm)Key Mass Spectrometry Fragments (m/z)Key FTIR Bands (cm-1)
(E)-2-Nitrocinnamaldehyde Aldehydic H: ~9.7 (d); Vinylic Hs: ~7.6 (d, J ≈ 16 Hz), ~6.9 (dd); Aromatic Hs: ~7.7-8.2 (m)Carbonyl C: ~193; Vinylic Cs: ~150, ~130; Nitro-substituted C: ~148177 (M+), 147 ([M-NO]+), 131 ([M-NO2]+), 103, 77~1680 (C=O stretch), ~1625 (C=C stretch), ~1520 & ~1350 (NO2 stretch)
(E)-4-Nitrocinnamaldehyde Aldehydic H: ~9.7 (d); Vinylic Hs: ~7.6 (d, J ≈ 16 Hz), ~7.0 (dd); Aromatic Hs: ~7.8 (d), ~8.3 (d)Carbonyl C: ~194; Vinylic Cs: ~151, ~129; Nitro-substituted C: ~149177 (M+), 147 ([M-NO]+), 131 ([M-NO2]+), 103, 77~1685 (C=O stretch), ~1600 (C=C stretch), ~1515 & ~1345 (NO2 stretch)
(Z)-2-Nitrocinnamaldehyde Aldehydic H: ~10.2 (d); Vinylic Hs: ~7.1 (d, J ≈ 12 Hz), ~6.4 (dd); Aromatic Hs: ~7.7-8.2 (m)Carbonyl C: ~192; Vinylic Cs: ~148, ~128; Nitro-substituted C: ~148177 (M+), 147 ([M-NO]+), 131 ([M-NO2]+), 103, 77~1680 (C=O stretch), ~1625 (C=C stretch), ~1520 & ~1350 (NO2 stretch)
Cinnamaldehyde Aldehydic H: ~9.7 (d); Vinylic Hs: ~7.5 (d, J ≈ 16 Hz), ~6.7 (dd); Aromatic Hs: ~7.4-7.6 (m)Carbonyl C: ~194; Vinylic Cs: ~153, ~128; Aromatic Cs: ~128-134132 (M+), 131 ([M-H]+), 103, 77~1680 (C=O stretch), ~1625 (C=C stretch), ~970 (trans C-H bend)
2-Nitrobenzaldehyde Aldehydic H: ~10.4 (s); Aromatic Hs: ~7.7-8.2 (m)Carbonyl C: ~190; Nitro-substituted C: ~150151 (M+), 121 ([M-NO]+), 105 ([M-NO2]+), 77~1700 (C=O stretch), ~1530 & ~1350 (NO2 stretch)

Note: NMR data is typically acquired in CDCl3 or DMSO-d6. Chemical shifts are approximate and can vary based on solvent and concentration. The key distinguishing feature for (E) vs (Z) isomers is the coupling constant (J) of the vinylic protons, with trans isomers having a larger J value (typically 15-18 Hz) compared to cis isomers (typically 10-13 Hz).

Table 2: Comparative Chromatographic Data

CompoundExpected HPLC Elution Order (Reversed-Phase)Expected GC Elution Order (Non-Polar Column)
Cinnamaldehyde 11
2-Nitrobenzaldehyde 22
(Z)-2-Nitrocinnamaldehyde 33
(E)-2-Nitrocinnamaldehyde 44
(E)-4-Nitrocinnamaldehyde 55

Note: Elution order is predicted based on polarity. Less polar compounds generally elute earlier in reversed-phase HPLC and later in GC with a non-polar column. Actual retention times will vary depending on the specific method parameters.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the synthesized product.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to an NMR tube.

1H NMR Protocol:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Protocol:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile components of the reaction mixture and identify them based on their mass spectra.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

GC-MS Protocol:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate the components of the reaction mixture based on their polarity and quantify their relative amounts.

Instrumentation: HPLC system with a UV detector.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm.

Mandatory Visualizations

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Synthesis This compound Synthesis TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR Definitive Structure FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups HPLC HPLC TLC->HPLC Separation GCMS GC-MS TLC->GCMS Separation & ID Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Workflow for the validation of this compound synthesis products.

Indole_Signaling_Pathway cluster_synthesis Precursor Synthesis cluster_signaling Bacterial Indole Signaling Nitrocinnamaldehyde This compound Indole Indole Nitrocinnamaldehyde->Indole Baeyer-Emmerling Indole Synthesis Extracellular_Indole Extracellular Indole Indole->Extracellular_Indole Secretion Membrane_Sensor Membrane Sensor (e.g., CpxA) Extracellular_Indole->Membrane_Sensor Binding Signaling_Cascade Signaling Cascade Membrane_Sensor->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Virulence Virulence Factors Gene_Expression->Virulence Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance

Caption: Simplified bacterial indole signaling pathway, a relevant context for this compound.

References

A Comparative Guide to Indole Synthesis: Benchmarking 2-Nitrocinnamaldehyde Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Precursors for Indole Synthesis with Supporting Experimental Data

The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and functional materials. The efficient synthesis of substituted indoles is, therefore, a cornerstone of modern organic and medicinal chemistry. This guide provides a comprehensive benchmark of 2-nitrocinnamaldehyde and its close analogue, o-nitrocinnamic acid, against other common precursors in indole synthesis. We present a comparative analysis of reaction yields, detailed experimental protocols, and mechanistic insights to inform the selection of the most suitable synthetic strategy for your research and development endeavors.

Quantitative Comparison of Indole Synthesis Precursors

Synthesis MethodPrecursor(s)ProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
Baeyer-Emmerling o-Nitrocinnamic acidIndoleIron powder, Strong BaseBasic solutionNot SpecifiedNot SpecifiedNot Specified
Fischer Indole Synthesis Phenylhydrazine, Acetophenone2-PhenylindolePolyphosphoric acid, Sulfuric acidEthanol, Acetic acidNot SpecifiedNot SpecifiedHigh
Leimgruber-Batcho o-NitrotolueneIndoleN,N-Dimethylformamide dimethyl acetal, Pyrrolidine, Raney Nickel, HydrazineNot SpecifiedNot SpecifiedNot SpecifiedHigh
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acidPotassium ethoxide, Zinc, Acetic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key indole syntheses discussed are provided below.

Baeyer-Emmerling Indole Synthesis (from o-Nitrocinnamic Acid)

The Baeyer-Emmerling synthesis provides a route to indoles from o-nitrocinnamic acids. The reaction proceeds via reduction of the nitro group and subsequent cyclization.

General Procedure:

  • A substituted ortho-nitrocinnamic acid is dissolved in a strongly basic solution.

  • Iron powder is added to the solution as the reducing agent.

  • The reaction mixture is stirred, leading to the reduction of the nitro group to a nitroso group.

  • The intermediate undergoes condensation between the nitrogen and a carbon on the alkene chain, with the loss of a water molecule to form the indole ring.

  • Decarboxylation of the resulting indole-2-carboxylic acid affords the final indole product.[1][2]

Note: Specific reaction conditions, such as temperature, reaction time, and work-up procedures, are not detailed in the readily available literature for a standardized protocol.

Fischer Indole Synthesis (Synthesis of 2-Phenylindole)

The Fischer indole synthesis is a classic and versatile method for preparing substituted indoles from arylhydrazones.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a suitable flask, combine acetophenone and phenylhydrazine in equimolar amounts.

  • Add ethanol and a catalytic amount of acetic acid.

  • Heat the mixture to facilitate the condensation reaction.

  • Upon cooling, the acetophenone phenylhydrazone will crystallize and can be collected by filtration.

Step 2: Cyclization to 2-Phenylindole

  • The prepared acetophenone phenylhydrazone is treated with a strong acid catalyst, such as polyphosphoric acid or a mixture of phosphoric and sulfuric acid.

  • The mixture is heated to induce the cyclization and elimination of ammonia.

  • The crude 2-phenylindole is then purified, typically by recrystallization.[3]

Leimgruber-Batcho Indole Synthesis

This two-step method is known for its high yields and mild conditions, making it popular in industrial applications.[4]

Step 1: Formation of an Enamine

  • An o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

  • The reaction mixture is heated to form the corresponding enamine intermediate.

Step 2: Reductive Cyclization

  • The enamine intermediate is subjected to reductive cyclization.

  • Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium hydrosulfite.[4]

  • This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.

Reissert Indole Synthesis

The Reissert synthesis is a reliable method for the preparation of indoles and their derivatives, particularly indole-2-carboxylic acids.

Step 1: Condensation

  • o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base, typically potassium ethoxide.

  • This reaction yields ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using a reducing agent such as zinc in acetic acid.[5]

  • This step reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.[5]

Step 3: Decarboxylation (Optional)

  • If the parent indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating.[5]

Mechanistic Pathways and Experimental Workflow

To visualize the relationships between the different synthetic routes and the general workflow, the following diagrams are provided.

Indole_Synthesis_Pathways cluster_precursors Starting Precursors cluster_methods Synthesis Methods This compound This compound Baeyer_Emmerling Baeyer-Emmerling Synthesis This compound->Baeyer_Emmerling reductive cyclization o-Nitrocinnamic_acid o-Nitrocinnamic acid o-Nitrocinnamic_acid->Baeyer_Emmerling reductive cyclization Arylhydrazine Arylhydrazine Fischer_Synthesis Fischer Indole Synthesis Arylhydrazine->Fischer_Synthesis Ketone_Aldehyde Ketone/Aldehyde Ketone_Aldehyde->Fischer_Synthesis o-Nitrotoluene o-Nitrotoluene Leimgruber_Batcho Leimgruber-Batcho Synthesis o-Nitrotoluene->Leimgruber_Batcho Reissert_Synthesis Reissert Synthesis o-Nitrotoluene->Reissert_Synthesis Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reissert_Synthesis Indole_Product Indole Product Baeyer_Emmerling->Indole_Product Fischer_Synthesis->Indole_Product Leimgruber_Batcho->Indole_Product Reissert_Synthesis->Indole_Product

Caption: Overview of Indole Synthesis Pathways from Various Precursors.

Experimental_Workflow Start Start: Precursor Selection Reaction_Setup Reaction Setup: - Reagent Addition - Solvent Selection Start->Reaction_Setup Reaction_Execution Reaction Execution: - Temperature Control - Stirring - Time Monitoring Reaction_Setup->Reaction_Execution Workup Work-up: - Quenching - Extraction - Washing Reaction_Execution->Workup Purification Purification: - Recrystallization - Chromatography Workup->Purification Analysis Analysis: - Yield Calculation - Purity Assessment (e.g., NMR, MS) Purification->Analysis End End: Pure Indole Product Analysis->End

Caption: General Experimental Workflow for Indole Synthesis.

Indole Derivatives in Cellular Signaling

Indole and its derivatives are not only important synthetic targets but also play crucial roles in various biological signaling pathways. Understanding these pathways is critical for drug development and molecular biology research.

Indole_Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Indole_Derivatives Indole Derivatives ERK_Pathway ERK Pathway Indole_Derivatives->ERK_Pathway modulates NFkB_Pathway NF-κB Pathway Indole_Derivatives->NFkB_Pathway inhibits STING_Pathway STING Pathway Indole_Derivatives->STING_Pathway inhibits Cell_Proliferation Cell Proliferation & Differentiation ERK_Pathway->Cell_Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis NFkB_Pathway->Apoptosis Immune_Response Innate Immune Response STING_Pathway->Immune_Response

Caption: Involvement of Indole Derivatives in Key Signaling Pathways.

References

Safety Operating Guide

Proper Disposal of 2-Nitrocinnamaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-Nitrocinnamaldehyde

The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. As a compound that may cause allergic skin reactions, serious eye irritation, and is harmful to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols.[1] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound, especially where dust may be generated, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2] In case of a spill, collect the material by sweeping it up and placing it into a suitable container for disposal; avoid generating dust.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for this compound, compiled from safety data sheets.

PropertyValue
GHS Pictogram GHS07: Exclamation mark
GHS Signal Word Warning
Hazard Statements H317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
Precautionary Codes P261, P264, P272, P273, P280, P302+P352, P305+P351+P338, P333+P313, P337+P313, P362+P364, P501
Storage Temperature Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2]

Experimental Protocols: Proper Disposal Procedures

The following is a step-by-step guide for the preparation and disposal of this compound waste:

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled hazardous waste container. This includes any contaminated items such as weighing paper or personal protective equipment.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses can be managed according to your institution's guidelines. Puncture the container to prevent reuse.

Step 2: Waste Container Management

  • Ensure all waste containers are in good condition, compatible with the chemical, and have a securely fitting lid.[4]

  • Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate concentration and quantity.

  • Keep waste containers closed except when adding waste.[3]

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • Secondary containment should be used for liquid waste containers to prevent spills.[3]

Step 4: Arranging for Disposal

  • The disposal of this compound waste must be handled by a licensed chemical waste disposal company.[1][2]

  • Do not dispose of this chemical down the drain or in regular trash.[1] Its harmful effects on aquatic life necessitate professional disposal.[1]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form and scheduling a collection.

Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated B Solid or Liquid Waste? A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in Designated Solid Hazardous Waste Container C->E F Collect in Designated Liquid Hazardous Waste Container D->F G Securely Cap and Label Container 'Hazardous Waste: this compound' E->G F->G H Store in Designated, Ventilated, and Secure Area G->H I Follow Institutional Protocol for Waste Pickup H->I J Arrange Pickup by Licensed Waste Disposal Company I->J

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

Handling 2-Nitrocinnamaldehyde requires stringent safety measures to protect laboratory personnel from potential hazards. This guide provides essential, procedural information for the safe handling, storage, and disposal of this compound, ensuring a secure research environment. Adherence to these protocols is critical for minimizing risk and maintaining laboratory safety.

Hazard Identification and Classification

This compound is classified with several key hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Furthermore, as a combustible solid, it poses a dust explosion risk when finely dispersed.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][5]
Skin SensitisationCategory 1May cause an allergic skin reaction.[3]
Hazardous to the Aquatic Environment (Long-term)Category 3Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) Plan

A robust PPE plan is the first line of defense. The required level of protection varies between routine handling and emergency situations. All PPE should be inspected before use.

PPE ComponentRoutine Laboratory HandlingSpill or Emergency Response
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5]Chemical splash goggles and a full-face shield.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] Change gloves every 30-60 minutes or immediately if contaminated.[6]Double-gloving with chemical-resistant outer gloves is recommended.[6]
Body Protection Long-sleeved lab coat.Chemical-resistant apron or coveralls over a lab coat.[7][8]
Respiratory Protection Not required if handled within a certified chemical fume hood.For major spills or poor ventilation, a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[9]

Operational Plan: Step-by-Step Handling Procedure

This procedural guidance ensures that this compound is handled in a manner that minimizes exposure risk.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapors.[9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[5]

  • Decontamination: Have appropriate decontamination materials and waste containers ready before starting work.

  • Storage: The compound is air-sensitive; store it under an inert gas in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from strong oxidizing agents and bases.[4][5]

Handling the Compound
  • Avoid Dust: Use techniques that minimize the generation of dust.[1] Do not use air hoses for cleaning.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Container Management: Keep containers tightly sealed when not in use.[1]

Post-Handling and Cleanup
  • Surface Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water. Dispose of cleaning materials as hazardous waste.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to prevent skin contact with contaminants. Dispose of them in a designated hazardous waste container.[6]

  • Laundering: Any reusable protective clothing should be laundered separately from other lab wear.[1]

Emergency Procedures: First Aid and Spill Response

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and have the person drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Cleanup Protocol

The following workflow outlines the necessary steps for responding to a spill. For any major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

SpillResponse cluster_assessment Initial Response cluster_minor Minor Spill Response cluster_major Major Spill Response cluster_end Final Steps spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Consult SDS alert->assess ppe Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Lab Coat/Apron assess->ppe Minor Spill (Manageable by Lab Staff) isolate Isolate the Area & Restrict Access assess->isolate Major Spill (Large Quantity, Poor Ventilation) contain Cover with Inert Absorbent Material ppe->contain collect Sweep Up Carefully (Avoid Dust Generation) contain->collect waste Place in a Sealed, Labeled Hazardous Waste Container collect->waste decon Decontaminate Area with Soap and Water waste->decon dispose_end Properly Dispose of All Contaminated Materials & Report Incident decon->dispose_end contact_ehs Contact EHS/ Emergency Services isolate->contact_ehs await_response Await Professional Response contact_ehs->await_response await_response->dispose_end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All this compound waste, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[2]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless directed by your EHS department.

  • Empty Containers: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

  • Arranging Disposal: Contact your institution's EHS or waste management office to arrange for the pickup and disposal of the hazardous waste.[5] Always follow local, regional, and national regulations for hazardous waste disposal.[5]

References

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